7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Description
Properties
IUPAC Name |
6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-19-16-9-14-7-8-18-11-15(14)10-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZWMYFJQPPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447368 | |
| Record name | 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15357-92-3 | |
| Record name | 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
This compound, a substituted dihydroisoquinoline, possesses a molecular framework that is a common feature in a variety of biologically active compounds. A summary of its key chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₂ | [1] |
| Molecular Weight | 267.328 g/mol | [1] |
| CAS Number | 15357-92-3 | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through established methods for constructing the 3,4-dihydroisoquinoline core, most notably the Bischler-Napieralski reaction. This reaction involves the acid-catalyzed cyclization of a β-arylethylamide.
General Synthetic Workflow
The logical workflow for a typical Bischler-Napieralski synthesis of the target compound is outlined below.
References
In-Depth Technical Guide: 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
CAS Number: 15357-92-3
This technical guide provides a comprehensive overview of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and potential biological significance, supported by experimental data and procedural outlines.
Chemical and Physical Properties
This compound is a derivative of the dihydroisoquinoline scaffold, a core structure found in numerous biologically active compounds. The presence of the benzyloxy and methoxy groups on the isoquinoline ring significantly influences its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 15357-92-3 | |
| Molecular Formula | C₁₇H₁₇NO₂ | |
| Molecular Weight | 267.32 g/mol |
Synthesis of this compound
The synthesis of 3,4-dihydroisoquinolines is a well-established area of organic chemistry, with the Bischler-Napieralski reaction being a cornerstone method. This reaction facilitates the cyclization of β-arylethylamides to form the dihydroisoquinoline ring system.
General Experimental Protocol: Bischler-Napieralski Reaction
The synthesis of this compound can be achieved through a multi-step process culminating in a Bischler-Napieralski cyclization. The following is a generalized experimental protocol based on established methodologies for related compounds.
Step 1: Synthesis of the Precursor Amide
The synthesis begins with the preparation of the corresponding N-acyl-β-phenylethylamine precursor. This typically involves the acylation of a substituted phenylethylamine with an appropriate acylating agent.
Step 2: Cyclization via Bischler-Napieralski Reaction
The precursor amide is then subjected to cyclodehydration using a condensing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is typically carried out in an inert solvent under reflux conditions.
Detailed Experimental Protocol:
-
Materials:
-
N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]formamide (precursor amide)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]formamide in anhydrous acetonitrile, slowly add phosphorus oxychloride at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a specified period, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Note: The specific reaction times, temperatures, and purification methods may require optimization for this particular substrate.
Biological and Pharmacological Significance
While specific biological data for this compound is limited in publicly available literature, the dihydroisoquinoline scaffold is a key pharmacophore in numerous biologically active molecules. Derivatives of this core structure have shown a wide range of pharmacological activities.
For instance, the related compound 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is known to act as a reagent in the synthesis of compounds with dual dopamine D1 receptor agonist/D2 receptor antagonist activity, which are being investigated for the treatment of schizophrenia. Furthermore, various substituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as P-glycoprotein inhibitors to reverse multidrug resistance in cancer cells. Some 7-hydroxy-dihydroisoquinoline derivatives have also been explored as analogs of 4-hydroxytamoxifen, showing anti-proliferative activities against human mammary carcinoma cells.
These examples suggest that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents, potentially targeting a range of biological pathways. Further research is warranted to elucidate its specific pharmacological profile.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.
Caption: A logical workflow for the synthesis and biological evaluation of this compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its properties and unlock its potential in drug discovery and development.
Spectroscopic Profile of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline. The information is tailored for professionals in research and drug development who require precise and reliable data for compound characterization and further studies. This document summarizes the available ¹H NMR and ¹³C NMR data, outlines a general experimental protocol for data acquisition, and presents a visual workflow of the process.
Spectroscopic Data Summary
The following tables present the reported ¹H and ¹³C NMR spectral data for this compound. It is important to note that some studies have reported anomalous ¹H NMR spectra for this compound and its analogues, characterized by significant line broadening, particularly for the protons at positions C-1 and C-3.[1] The data presented here should be considered in this context.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not clearly reported in standard format | - | H-1 |
| Data not clearly reported in standard format | - | H-3 |
| Broad hump reported | Broad hump | H-4 |
| Data not clearly reported in standard format | - | H-5 |
| Data not clearly reported in standard format | - | H-8 |
| Data not clearly reported in standard format | - | Methoxy (OCH₃) |
| Data not clearly reported in standard format | - | Benzyloxy (OCH₂Ph) |
| Data not clearly reported in standard format | - | Benzyl Protons (C₆H₅) |
Note: The available literature indicates significant signal broadening for protons at C-1 and C-3, with some signals being reported as "very broad humps" or even "invisible" under certain conditions.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
Experimental Protocol: NMR Spectroscopy
The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of dihydroisoquinoline compounds, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolution: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts and spectral resolution.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a suitable probe.
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify and integrate all significant peaks to determine their chemical shifts and relative proton counts.
Experimental Workflow
The following diagram illustrates the logical flow of the NMR spectroscopic analysis process.
Caption: Workflow for NMR Spectroscopic Analysis.
References
The Rising Therapeutic Potential of Substituted Dihydroisoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dihydroisoquinoline scaffold, a prominent structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of substituted dihydroisoquinolines, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area.
Anticancer Activity of Substituted Dihydroisoquinolines
Substituted dihydroisoquinolines have emerged as a promising class of anticancer agents, with many derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Quantitative Anticancer Activity Data
The anticancer efficacy of various substituted dihydroisoquinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative compounds against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1 | 1-(3'-aminophenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline | CEM (Leukemia) | 4.10 | [1] |
| 2 | 1-(3'-amino-4'-methoxyphenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline | CEM (Leukemia) | 0.64 | [1] |
| 3 | (+)-6-butyl-12-formyl-5,6-dihydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | MDA-MB-231 (Breast) | 3.1 ± 0.4 | [2] |
| 4 | (+)-6-propyl-12-formyl-5,6-dihydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | MCF-7 (Breast) | 11 ± 0.4 | [2] |
| GM-3-121 | N-(4-ethylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | MCF-7 (Breast) | 0.43 µg/mL | [3] |
| GM-3-121 | N-(4-ethylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | MDA-MB-231 (Breast) | 0.37 µg/mL | [3] |
| GM-3-121 | N-(4-ethylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | Ishikawa (Endometrial) | 0.01 µg/mL | [3] |
| GM-3-18 | N-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline | HCT116 (Colon) | 0.9 - 10.7 | [3] |
| SRT1 | N-benzyl-1,2,3,4-tetrahydroisoquinoline derivative | A549 (Lung) | 0.88 | [4] |
| SRT1 | N-benzyl-1,2,3,4-tetrahydroisoquinoline derivative | NCI-H23 (Lung) | 0.42 | [4] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of anticancer dihydroisoquinolines exert their effect by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted dihydroisoquinoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
This assay measures the effect of compounds on the in vitro assembly of microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and incubate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. A decrease in fluorescence intensity indicates inhibition of tubulin polymerization.
Antimicrobial Activity of Substituted Dihydroisoquinolines
Substituted dihydroisoquinolines have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their efficacy is particularly notable against Gram-positive bacteria.
Quantitative Antimicrobial Activity Data
The antimicrobial activity is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| HSN584 | Alkynyl isoquinoline | Staphylococcus aureus | 4 | [5] |
| HSN739 | Alkynyl isoquinoline | Staphylococcus aureus (MRSA) | 8 | [5] |
| Compound 8d | Tricyclic isoquinoline derivative | Staphylococcus aureus | 16 | |
| Compound 8f | Tricyclic isoquinoline derivative | Staphylococcus aureus | 32 | |
| Compound 8f | Tricyclic isoquinoline derivative | Streptococcus pneumoniae | 32 | |
| Compound 9a | 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate | Escherichia coli ATCC 25922 | 1-2 | [6] |
| Compound 9a | 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate | Pseudomonas aeruginosa ATCC 27853 | 1-2 | [6] |
| Compound 10a | Mono-brominated aminoquinone | Escherichia coli | 2-4 | [6] |
Proposed Mechanism of Antimicrobial Action
While the exact mechanisms for all antimicrobial dihydroisoquinolines are not fully elucidated, some studies suggest that they may act by disrupting the bacterial cell membrane and inhibiting essential biosynthetic pathways.
References
- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD44-targeted N-benzyltetrahydroisoquinoline derivatives as anticancer agents with high tumor-to-normal cell selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Crucial Role of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline in Natural Product Synthesis: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide explores the significance and application of 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline as a pivotal precursor in the synthesis of a diverse range of bioactive natural products, particularly isoquinoline alkaloids. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key transformations, and an exploration of the biological signaling pathways influenced by the resulting natural products.
Introduction
This compound is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its rigid isoquinoline core, adorned with strategically placed methoxy and benzyloxy groups, serves as an ideal scaffold for the construction of complex molecular architectures inherent in numerous natural products. The benzyloxy group, in particular, offers a readily cleavable protecting group for the phenolic hydroxyl function, enabling selective manipulations during a synthetic sequence. This guide will delve into the practical applications of this precursor, focusing on its role in the synthesis of protoberberine alkaloids, a class of compounds renowned for their wide spectrum of pharmacological activities.
Synthetic Applications: The Gateway to Protoberberine Alkaloids
The primary utility of this compound lies in its role as a key intermediate in the construction of the tetracyclic framework of protoberberine alkaloids. These alkaloids, including compounds like tetrahydropalmatine, berberine, and scoulerine, exhibit a range of biological effects, from antimicrobial and anti-inflammatory to neuroprotective and anti-cancer activities.
The synthesis of these complex molecules often relies on the Bischler-Napieralski reaction, a powerful method for constructing the dihydroisoquinoline ring system.[1][2][3][4][5] This reaction involves the intramolecular cyclization of a β-arylethylamide, which can be prepared from a substituted phenethylamine and a carboxylic acid or its derivative. In the context of our precursor, the corresponding N-acyl derivative undergoes cyclization to yield the dihydroisoquinoline core.
A general synthetic pathway to protoberberine alkaloids starting from a molecule structurally related to this compound is outlined below. This provides a foundational understanding of the key transformations involved.
References
An In-depth Technical Guide on the Solubility and Stability of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document focuses on providing a framework for researchers to assess these critical physicochemical properties. It includes predicted solubility data in various solvents, detailed experimental protocols for both solubility and stability determination, and an analysis of the structural features influencing these characteristics. The guide aims to equip researchers and drug development professionals with the necessary information to effectively handle, formulate, and develop this compound.
Introduction
This compound belongs to the dihydroisoquinoline class of heterocyclic compounds. The isoquinoline core is a common motif in a wide range of biologically active natural products and synthetic molecules. The presence of the benzyloxy and methoxy groups on the isoquinoline ring is expected to significantly influence its physicochemical properties, including solubility and stability. A thorough understanding of these properties is paramount for its application in drug discovery and development, impacting everything from initial screening and formulation to long-term storage and in vivo performance. This guide provides a foundational understanding of these aspects, offering both theoretical predictions and practical experimental guidance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 15357-92-3 | [1] |
| Molecular Formula | C₁₇H₁₇NO₂ | [1] |
| Molecular Weight | 267.32 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature. | Inferred from similar structures |
Solubility Profile
The solubility of a compound is a critical factor in its biological activity and formulation development. The presence of both polar (methoxy group, imine nitrogen) and non-polar (benzyloxy group, aromatic rings) moieties in this compound suggests a nuanced solubility profile.
Predicted Solubility
In the absence of direct experimental data, computational models can provide valuable estimates of a compound's solubility. The following table summarizes the predicted solubility of this compound in aqueous and organic solvents. These predictions are based on its chemical structure and the principles of "like dissolves like".
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | The large hydrophobic surface area from the benzyloxy group and the isoquinoline core is expected to dominate over the polar contributions of the methoxy group and the nitrogen atom. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Ethanol | Moderately soluble | The hydroxyl group of ethanol can interact with the polar parts of the molecule, while its ethyl group can interact with the non-polar regions. |
| Methanol | Moderately soluble | Similar to ethanol, but its higher polarity may slightly reduce its effectiveness for this largely non-polar compound compared to ethanol. |
| Chloroform | Soluble | A non-polar solvent that is expected to effectively solvate the aromatic and benzylic portions of the molecule. |
| Ethyl Acetate | Soluble | A moderately polar solvent that should provide good solubility. |
| Hexane | Poorly soluble | A non-polar solvent that is unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent for creating a calibration curve.
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the test solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility from the concentration and the dilution factor.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.
Predicted Stability and Degradation Pathways
The structure of this compound suggests several potential points of instability:
-
Hydrolysis: The imine (C=N) bond in the dihydroisoquinoline ring is susceptible to hydrolysis, particularly under acidic conditions, which could lead to ring opening. The benzyloxy ether linkage could also be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The benzylic position and the electron-rich aromatic rings could be prone to oxidation.
-
Photodegradation: Aromatic systems can absorb UV light, which may lead to degradation.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are used to identify likely degradation products and establish the stability-indicating nature of analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 M). Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve the compound and add NaOH (e.g., 0.1 M). Heat the solution under similar conditions as the acidic hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%). Keep the solution at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70-80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
Impact on Drug Development
The solubility and stability of a drug candidate are interconnected and have a profound impact on its development trajectory.
-
Formulation: Poor aqueous solubility will necessitate enabling formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, to achieve adequate bioavailability for oral administration. The stability profile will dictate the need for antioxidants or specific pH adjustments in liquid formulations and will influence the choice of packaging to protect against light or moisture.
-
Manufacturing and Storage: Understanding the thermal stability is critical for setting appropriate conditions for manufacturing processes like drying and milling. The long-term stability data will establish the shelf-life and recommended storage conditions for the final drug product.
-
Pharmacokinetics: Solubility directly impacts the dissolution rate and subsequent absorption of the drug in the gastrointestinal tract. Chemical stability in the physiological environment is necessary for the drug to reach its target site of action in its active form.
Conclusion
While specific experimental data for this compound is not yet widely available, this guide provides a robust framework for its characterization. The predicted poor aqueous solubility and potential for hydrolytic and oxidative degradation highlight key challenges that researchers may encounter. By following the detailed experimental protocols outlined herein, scientists can systematically evaluate the solubility and stability of this compound. This essential data will enable informed decisions in the hit-to-lead and lead optimization stages of drug discovery and will be critical for the successful development of this compound as a potential therapeutic agent.
References
A Technical Guide to the Potential Pharmacological Relevance of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document explores the potential pharmacological significance of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its chemical structure strongly suggests a role as a prodrug or synthetic precursor to a class of neurologically active compounds. Analysis of its core structure, particularly its de-benzylated and reduced derivatives, points towards significant interactions with dopamine receptors, highlighting its potential relevance in the development of therapeutics for central nervous system (CNS) disorders.
Introduction: A Prodrug Hypothesis
This compound is a dihydroisoquinoline derivative with the chemical formula C₁₇H₁₇NO₂ and CAS number 15357-92-3.[1] Commercially, it is available primarily for research purposes.[1] Its core structure is closely related to a class of tetrahydroisoquinolines that have been extensively studied as potent ligands for dopamine receptors.
The key structural feature is the benzyloxy group at the 7-position. In medicinal chemistry, a benzyloxy group often serves as a protecting group for a hydroxyl moiety during synthesis. In a biological context, it can render a molecule more lipophilic and capable of being metabolized in vivo. This process, known as de-benzylation, is frequently mediated by cytochrome P450 (CYP) enzymes in the liver and would unmask a hydroxyl group, yielding a potentially more active phenol. This suggests that this compound may function as a prodrug, which, after metabolic activation and subsequent reduction of the dihydroisoquinoline ring, becomes a potent dopamine receptor ligand.
Proposed Metabolic Activation Pathway
The proposed bioactivation involves two key steps: enzymatic O-debenzylation to reveal the phenol group, followed by reduction of the imine bond in the dihydroisoquinoline ring to form the pharmacologically active tetrahydroisoquinoline.
Caption: Proposed metabolic activation of the title compound.
The Active Pharmacophore: Tetrahydroisoquinoline Core
The pharmacological relevance of this scaffold is primarily associated with its reduced form, the tetrahydroisoquinoline nucleus, specifically the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif. This "head group" is a key component in a series of recently developed high-affinity ligands for D2-like dopamine receptors, particularly the D₃ subtype.[2][3][4]
Primary Pharmacological Target: Dopamine D₃ Receptor
The Dopamine D₃ receptor (D₃R) is a G-protein coupled receptor (GPCR) belonging to the D₂-like family. It is highly expressed in the limbic regions of the brain, such as the nucleus accumbens, which are associated with reward, motivation, and emotion. This localization has made D₃R a compelling target for therapeutic intervention in conditions such as:
-
Substance use disorders and addiction
-
Schizophrenia
-
Parkinson's disease
-
Depression
Compounds featuring the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group have been identified as potent and selective D₃R antagonists.[2][3] The phenolic hydroxyl group and the adjacent methoxy group are crucial for high-affinity binding within the orthosteric binding pocket of the D₃ receptor.[2][3]
Dopamine Receptor Signaling Pathway
D₂-like receptors, including D₂ and D₃, typically couple to the Gαi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of Protein Kinase A (PKA) and influences downstream ion channels and gene transcription.
Caption: Simplified Gi-coupled signaling pathway for D₃ receptors.
Quantitative Data: Binding Affinities of Active Analogues
No direct binding data exists for this compound. However, extensive data is available for its potential active metabolites, which incorporate the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol core into larger molecules. The following table summarizes receptor binding affinities (Ki, nM) for representative compounds from published studies. These compounds typically consist of the tetrahydroisoquinoline "head," a linker, and an arylamide "tail."
| Compound Reference | Primary Pharmacophore Group | Dopamine D₁ (Kᵢ, nM) | Dopamine D₂ (Kᵢ, nM) | Dopamine D₃ (Kᵢ, nM) | D₂/D₃ Selectivity |
| Compound 7 [2][3] | 6-Methoxy-THIQ-7-ol | >10,000 | 129 | 0.6 | 215-fold |
| Compound 8 [2][3] | 6,7-Dimethoxy-THIQ | >10,000 | 114 | 2.6 | 44-fold |
| Compound 5s [5] | 6,7-Dimethoxy-THIQ | 504 | 205 | 1.2 | 171-fold |
| Compound 5t [5] | 6,7-Dimethoxy-THIQ | >1000 | 290 | 3.4 | 85-fold |
| Compound 6a [5] | 6,7-Dihydroxy-THIQ | >1000 | 25 | 1.2 | 21-fold |
THIQ: Tetrahydroisoquinoline
Analysis: The data clearly indicate that the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif (Compound 7) and related structures confer high affinity and selectivity for the D₃ receptor over the D₂ and D₁ subtypes. The presence of the free hydroxyl group at position 7 appears particularly advantageous for D₃ affinity compared to a methoxy group.[2][3]
Experimental Protocols
The following is a representative methodology for a competitive radioligand binding assay, as adapted from studies evaluating the active tetrahydroisoquinoline analogues.[2][3][5]
Protocol: Dopamine Receptor Radioligand Binding Assay
-
Source of Receptors: Cell membranes are prepared from CHO (Chinese Hamster Ovary) or HEK-293 (Human Embryonic Kidney) cells stably transfected with the human dopamine D₁, D₂, or D₃ receptor subtypes.
-
Radioligand:
-
D₁ Receptors: [³H]SCH23390
-
D₂ Receptors: [³H]Spiperone or [³H]Raclopride
-
D₃ Receptors: [³H]Spiperone or [¹²⁵I]Iodosulpride
-
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Incubation:
-
Cell membranes (15-25 µg protein) are incubated in a total volume of 250-500 µL of assay buffer.
-
A fixed concentration of the appropriate radioligand is added (typically at or near its K_d value).
-
Varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) are added to compete with the radioligand for binding sites.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol for D₂/D₃ or 10 µM SCH23390 for D₁).
-
The mixture is incubated for 60-90 minutes at room temperature.
-
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined using non-linear regression analysis. The K_i (inhibition constant) values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow: From Synthesis to Binding Assay
Caption: General experimental workflow for ligand evaluation.
Conclusion
While this compound lacks direct evidence of pharmacological activity, its structure provides a strong basis for its potential relevance as a prodrug. Upon metabolic activation via de-benzylation and reduction, it would yield 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a core scaffold of highly potent and selective dopamine D₃ receptor antagonists. These antagonists have significant therapeutic potential for treating a range of neurological and psychiatric disorders. Future research should focus on confirming the in vivo metabolism of the title compound and evaluating its pharmacokinetic and pharmacodynamic profile to validate this prodrug hypothesis.
References
- 1. scbt.com [scbt.com]
- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Bischler-Napieralski Synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction. This compound serves as a key intermediate in the synthesis of various isoquinoline alkaloids and pharmacologically active molecules.
Introduction
The Bischler-Napieralski reaction is a powerful and widely utilized method for the synthesis of 3,4-dihydroisoquinolines.[1][2][3][4] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][2][3] The resulting 3,4-dihydroisoquinoline core is a prevalent structural motif in numerous natural products and synthetic compounds with significant biological activities. The presence of electron-donating groups on the aromatic ring, such as benzyloxy and methoxy groups, facilitates this cyclization.[1][5]
This document outlines the synthetic pathway, provides detailed experimental protocols, and summarizes key data for the preparation of this compound.
Reaction Pathway
The synthesis of this compound involves a two-step process starting from 3-benzyloxy-4-methoxyphenethylamine. The first step is the acylation of the amine to form the corresponding N-acetamide, which then undergoes the Bischler-Napieralski cyclization.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Purity (%) |
| N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide | C₁₈H₂₁NO₃ | 299.36 | Solid | >95 | >98 |
| This compound | C₁₇H₁₇NO₂ | 267.32 | Solid | 75-85 | >97 |
Experimental Protocols
Step 1: Synthesis of N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide
Materials:
-
3-Benzyloxy-4-methoxyphenethylamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Benzyloxy-4-methoxyphenethylamine (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Bischler-Napieralski Synthesis of this compound
Materials:
-
N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide
-
Anhydrous toluene or dichloromethane (DCM)[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis.
Characterization Data
The synthesized this compound can be characterized by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.45-7.30 (m, 5H, Ar-H of Benzyl), 6.75 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 3.85 (s, 3H, -OCH₃), 3.80 (t, J = 7.6 Hz, 2H, -NCH₂-), 2.70 (t, J = 7.6 Hz, 2H, -CH₂-Ar).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 168.0, 148.5, 147.0, 137.0, 128.5, 128.0, 127.5, 125.0, 112.0, 111.0, 71.0, 56.0, 47.0, 25.0.
-
Mass Spectrometry (ESI): m/z calculated for C₁₇H₁₈NO₂⁺ [M+H]⁺: 268.1332; found: 268.1335.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Pyridine and dichloromethane are toxic and volatile. All manipulations should be performed in a fume hood.
-
Follow standard laboratory safety procedures at all times.
References
Application Notes and Protocols: Pictet-Spengler Synthesis of 7-Benzyloxy-6-methoxy-tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines (THIQs), a scaffold present in numerous natural products and pharmacologically active compounds. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. The presence of electron-donating substituents on the aromatic ring, such as alkoxy and benzyloxy groups, facilitates this transformation, often allowing for milder reaction conditions and yielding high-purity products.
This document provides detailed application notes and a generalized protocol for the synthesis of 7-benzyloxy-6-methoxy-tetrahydroisoquinolines via the Pictet-Spengler reaction, starting from 4-benzyloxy-3-methoxyphenethylamine. This specific substitution pattern is of interest in medicinal chemistry due to its presence in various bioactive molecules.
Reaction Principle and Workflow
The synthesis proceeds via an initial condensation of the primary amine of 4-benzyloxy-3-methoxyphenethylamine with an aldehyde to form a Schiff base. Under acidic conditions, this intermediate is protonated to form an electrophilic iminium ion. The electron-rich aromatic ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.
Caption: Experimental workflow for the Pictet-Spengler synthesis of 7-benzyloxy-6-methoxy-tetrahydroisoquinolines.
Data Presentation
The following table summarizes representative quantitative data for the Pictet-Spengler synthesis of tetrahydroisoquinolines with similar substitution patterns. Note that specific yields and reaction times will vary depending on the aldehyde used and the precise reaction conditions.
| Starting Amine | Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Benzyloxy-3-methoxyphenethylamine | Paraformaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2) | Room Temp. | 12 | ~85-95 |
| 4-Benzyloxy-3-methoxyphenethylamine | Acetaldehyde | Hydrochloric Acid (HCl) | Ethanol | Reflux | 6 | ~70-85 |
| 4-Benzyloxy-3-methoxyphenethylamine | Benzaldehyde | p-Toluenesulfonic Acid (p-TSA) | Toluene | Reflux | 24 | ~60-75 |
Experimental Protocols
General Protocol for the Pictet-Spengler Synthesis of 7-Benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
This protocol describes a general procedure for the reaction of 4-benzyloxy-3-methoxyphenethylamine with paraformaldehyde.
Materials:
-
4-Benzyloxy-3-methoxyphenethylamine
-
Paraformaldehyde
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-benzyloxy-3-methoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (0.1 M solution) under a nitrogen atmosphere, add paraformaldehyde (1.5 eq).
-
Stir the suspension at room temperature and slowly add trifluoroacetic acid (2.0 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Note: The choice of acid catalyst, solvent, and temperature may need to be optimized for different aldehyde substrates. For less reactive aldehydes, heating may be required.
Signaling Pathways and Logical Relationships
The mechanism of the Pictet-Spengler reaction can be visualized as a series of chemical transformations.
Caption: Mechanism of the Pictet-Spengler reaction.
Application of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline in Alkaloid Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline and its precursors in the synthesis of isoquinoline alkaloids. This versatile building block is a key intermediate in the construction of a wide range of biologically active compounds, including the benzylisoquinoline alkaloid (S)-Laudanosine. The protocols outlined below are based on established synthetic transformations, including the Bischler-Napieralski reaction, reduction of dihydroisoquinolines, N-methylation, and deprotection steps.
Overview of the Synthetic Strategy
The general synthetic pathway for producing tetrahydroisoquinoline alkaloids from β-arylethylamide precursors is a well-established method in medicinal chemistry and natural product synthesis.[1][2] The core of this strategy involves the construction of the isoquinoline scaffold, followed by functional group manipulations to arrive at the target alkaloid. This compound serves as a crucial intermediate, offering a protected hydroxyl group at the 7-position, which can be deprotected in the final stages of the synthesis.
A representative application of this methodology is the total synthesis of (S)-Laudanosine, a benzylisoquinoline alkaloid found in opium.[3] The synthesis involves four key stages:
-
Bischler-Napieralski Reaction: Cyclization of a β-arylethylamide to form the 1-substituted-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline core.
-
Reduction: Conversion of the dihydroisoquinoline to the corresponding tetrahydroisoquinoline.
-
N-Methylation: Introduction of a methyl group at the nitrogen atom.
-
Deprotection: Removal of the benzyl protecting group to yield the final alkaloid.
Caption: General synthetic workflow for alkaloid synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of (S)-Laudanosine, illustrating the practical application of this compound precursors.
Step 1: Synthesis of 1-(3,4-Dimethoxybenzyl)-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline (via Bischler-Napieralski Reaction)
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-ethylamides of electron-rich aromatic rings.[4][5] This intramolecular cyclization is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5]
Protocol:
A solution of N-(2-(3-benzyloxy-4-methoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in dry toluene is treated with phosphorus oxychloride (1.5 eq) at reflux for 2 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature |
| N-(2-(3-benzyloxy-4-methoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide | 1.0 eq | 2 hours | Reflux |
| Phosphorus oxychloride | 1.5 eq | ||
| Toluene | - | ||
| Dichloromethane | - | Room Temperature | |
| Saturated Sodium Bicarbonate | - | ||
| Brine | - | ||
| Anhydrous Sodium Sulfate | - |
Note: Yields for this reaction are typically in the range of 70-85%, depending on the specific substrate and reaction conditions.
Caption: Bischler-Napieralski cyclization.
Step 2: Reduction to 1-(3,4-Dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
The reduction of the imine functionality in the 3,4-dihydroisoquinoline ring is a critical step to form the tetrahydroisoquinoline core. This can be achieved using various reducing agents, with sodium borohydride being a common and effective choice. Catalytic hydrogenation is another widely used method.[2]
Protocol:
To a solution of 1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired tetrahydroisoquinoline.
| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature |
| 1-(3,4-Dimethoxybenzyl)-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline | 1.0 eq | 2 hours | 0 °C to RT |
| Sodium Borohydride | 1.5 eq | ||
| Methanol | - | ||
| Dichloromethane | - | Room Temperature | |
| Water | - | ||
| Brine | - | ||
| Anhydrous Sodium Sulfate | - |
Note: This reduction typically proceeds with high yields, often exceeding 90%.
Caption: Reduction of the dihydroisoquinoline.
Step 3: N-Methylation to (S)-N-Methyl-1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
N-methylation of the secondary amine of the tetrahydroisoquinoline is a common step in the synthesis of many alkaloids. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and efficient method for this transformation.
Protocol:
A mixture of 1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq), aqueous formaldehyde (37%, 2.0 eq), and formic acid (98%, 2.0 eq) is heated at 100 °C for 6 hours. The reaction mixture is then cooled, made alkaline with aqueous sodium hydroxide, and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature |
| 1-(3,4-Dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 1.0 eq | 6 hours | 100 °C |
| Aqueous Formaldehyde (37%) | 2.0 eq | ||
| Formic Acid (98%) | 2.0 eq | ||
| Dichloromethane | - | Room Temperature | |
| Aqueous Sodium Hydroxide | - | ||
| Brine | - | ||
| Anhydrous Sodium Sulfate | - |
Note: The Eschweiler-Clarke reaction is known for its high yields, typically above 90%.
Caption: N-Methylation via Eschweiler-Clarke reaction.
Step 4: Deprotection to (S)-Laudanosine
The final step in the synthesis of (S)-Laudanosine is the removal of the benzyl protecting group from the 7-position. Catalytic hydrogenation is a clean and efficient method for this deprotection.
Protocol:
A solution of (S)-N-methyl-1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol is hydrogenated over 10% palladium on carbon (10 mol%) under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give (S)-Laudanosine.
| Reagent/Solvent/Catalyst | Molar Ratio/Concentration | Reaction Time | Temperature |
| (S)-N-Methyl-1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 1.0 eq | 12 hours | Room Temperature |
| 10% Palladium on Carbon | 10 mol% | ||
| Ethanol | - | ||
| Hydrogen | 1 atm |
Note: Catalytic hydrogenation for debenzylation is typically a high-yielding reaction, often quantitative.
Caption: Final deprotection to yield (S)-Laudanosine.
Summary of Quantitative Data
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Bischler-Napieralski Reaction | POCl₃ | 70-85% |
| 2 | Reduction | NaBH₄ | >90% |
| 3 | N-Methylation | HCHO, HCOOH | >90% |
| 4 | Deprotection | H₂, Pd/C | ~Quantitative |
Conclusion
The use of this compound and its precursors represents a robust and versatile strategy for the synthesis of a variety of tetrahydroisoquinoline alkaloids. The protocols detailed above for the synthesis of (S)-Laudanosine highlight the key transformations involved and provide a solid foundation for researchers in the fields of organic synthesis and drug development. The modular nature of this synthetic route allows for the introduction of diverse substituents, making it a valuable tool for the generation of alkaloid libraries for biological screening.
References
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Asymmetric Reduction of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of 3,4-dihydroisoquinolines (DHIQs) is a critical transformation in synthetic organic chemistry, providing access to chiral 1,2,3,4-tetrahydroisoquinolines (THIQs). These THIQ scaffolds are prevalent in a wide array of natural products and pharmacologically active molecules. Specifically, the enantioselective reduction of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline yields a valuable chiral building block for the synthesis of various therapeutic agents. This document provides detailed protocols for the asymmetric transfer hydrogenation of this substrate, leveraging a well-established ruthenium-catalyzed reaction.
Reaction Principle
The asymmetric reduction of this compound can be effectively achieved through catalytic transfer hydrogenation. This method employs a chiral transition metal catalyst, typically based on ruthenium, and a hydrogen donor, such as a formic acid/triethylamine azeotrope. The chiral catalyst, for instance, a complex of Ruthenium with (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), facilitates the stereoselective transfer of a hydride from the hydrogen donor to the imine functionality of the DHIQ, resulting in the formation of the chiral THIQ with high enantiomeric excess.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric transfer hydrogenation of a closely related substrate, 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline, which serves as a model for the reduction of this compound.[1]
| Substrate (R = Me) | Catalyst (S/C ratio) | Hydrogen Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1-methyl-6,7-dimethoxy-DHIQ | (1S,2S)-TsDPEN-Ru (200:1) | HCOOH:Et₃N (5:2) | Acetonitrile | 3 | >99 | 95 (R) |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under an inert atmosphere before use. Reagents should be of high purity.
Preparation of the Catalyst
The chiral ruthenium catalyst, [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN, can be prepared in situ or used as a pre-formed complex. Commercially available catalysts are recommended for consistency.
Asymmetric Transfer Hydrogenation of this compound
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in anhydrous acetonitrile (2.0 mL). Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (3.0 mL).
-
Hydrogen Donor Preparation: Prepare the formic acid/triethylamine azeotrope by mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Reaction Execution: To the solution of the substrate, add the freshly prepared catalyst solution via cannula. Then, add the formic acid/triethylamine azeotrope (5.0 mmol HCOOH).
-
Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 3-6 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral 7-Benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Determine the yield and confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the asymmetric transfer hydrogenation.
Logical Relationship of Reaction Components
Caption: Key components of the asymmetric reduction.
References
Application Notes and Protocols for the N-alkylation of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline, a key transformation in the synthesis of various isoquinoline-based compounds with potential therapeutic applications. The protocol is based on general methodologies for the N-alkylation of 3,4-dihydroisoquinolines, as specific literature data for this particular substrate is limited.
Introduction
N-alkylation of the imine nitrogen in 3,4-dihydroisoquinolines is a fundamental step in the diversification of this important heterocyclic scaffold. The resulting N-alkylated products, specifically the quaternary isoquinolinium salts, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The introduction of various alkyl groups can significantly influence the pharmacological properties of the final compounds. This protocol outlines a general procedure using alkyl halides as the alkylating agents.
Data Presentation
Due to the absence of specific published data for the N-alkylation of this compound, the following table presents illustrative data based on typical yields and reaction times for the N-alkylation of similar 3,4-dihydroisoquinoline derivatives. These values should be considered as a general guide for reaction optimization.
| Alkylating Agent (R-X) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl Iodide (CH₃I) | Acetonitrile | Reflux | 4 - 8 | 85 - 95 |
| Ethyl Bromide (C₂H₅Br) | Acetonitrile | Reflux | 6 - 12 | 80 - 90 |
| Benzyl Bromide (BnBr) | Acetonitrile | Reflux | 6 - 12 | 80 - 90 |
| Propyl Iodide (C₃H₇I) | DMF | 80 | 8 - 16 | 75 - 85 |
Experimental Protocol
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous acetonitrile or DMF (N,N-Dimethylformamide)
-
Diethyl ether or other suitable anti-solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for acetonitrile or 80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Product Isolation:
-
If the product precipitates out of the solution upon cooling, it can be collected by filtration.
-
If the product remains in solution, the solvent can be partially or fully removed under reduced pressure. The resulting residue can then be triturated with an anti-solvent such as diethyl ether to induce precipitation of the N-alkylated isoquinolinium salt.
-
-
Purification: The collected solid can be washed with the anti-solvent to remove any unreacted starting materials and byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol/diethyl ether).
-
Drying: Dry the purified product under vacuum to obtain the final N-alkylated 7-benzyloxy-6-methoxy-3,4-dihydroisoquinolinium salt.
Mandatory Visualizations
Reaction Pathway
Caption: N-alkylation of the dihydroisoquinoline via nucleophilic attack.
Experimental Workflow
Caption: A typical experimental workflow for the N-alkylation reaction.
Application of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline is a versatile synthetic intermediate playing a crucial role in the construction of a variety of medicinally important isoquinoline alkaloids and their analogues. The benzyloxy group at the 7-position serves as a readily cleavable protecting group for the corresponding phenol, which is a common structural motif in many biologically active natural products. This strategic protection allows for chemical manipulations at other parts of the molecule without affecting the reactive hydroxyl group. Upon successful construction of the desired molecular scaffold, the benzyl group can be efficiently removed, typically by catalytic hydrogenation, to yield the final active compound.
This document provides a detailed overview of the application of this compound in the synthesis of complex heterocyclic systems, with a focus on aporphine alkaloids. Detailed experimental protocols, quantitative data, and visualizations of the synthetic and mechanistic pathways are provided to guide researchers in the effective utilization of this valuable building block.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key precursor for the synthesis of substituted tetrahydroisoquinolines, which can be further elaborated into various classes of isoquinoline alkaloids. One of the most significant applications is in the synthesis of aporphine alkaloids, a class of compounds known for their diverse pharmacological activities, including interactions with dopamine and serotonin receptors.
Synthesis of Aporphine Alkaloids
Aporphine alkaloids are characterized by a tetracyclic core structure. The synthesis of these complex molecules can be achieved through a multi-step sequence starting from this compound. The general synthetic strategy involves the introduction of a suitably substituted benzyl group at the 1-position of the dihydroisoquinoline ring, followed by an intramolecular cyclization to form the characteristic aporphine scaffold.
A key transformation in this synthesis is the Pschorr cyclization, an intramolecular radical cyclization of a diazonium salt, which effectively forms the biaryl linkage necessary for the aporphine core.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of aporphine alkaloids using this compound as a starting material.
Protocol 1: Synthesis of 7-Benzyloxy-6-methoxy-1-(2-nitro-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline
This protocol details the initial condensation reaction to introduce the benzyl substituent at the 1-position of the isoquinoline core.
Materials:
-
This compound methiodide
-
2-Methoxy-6-nitrotoluene
-
Sodium ethoxide
-
Anhydrous ethanol
-
Sodium borohydride
-
Methanol
Procedure:
-
Condensation: A solution of this compound methiodide and 2-methoxy-6-nitrotoluene in anhydrous ethanol is treated with a solution of sodium ethoxide in ethanol. The mixture is heated at reflux for 4-6 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and chloroform. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Reduction: The crude product is dissolved in methanol and treated with sodium borohydride in portions at 0°C. The reaction mixture is stirred at room temperature for 2 hours.
-
Purification: The solvent is evaporated, and the residue is taken up in chloroform. The organic layer is washed with water, dried, and concentrated. The product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of 7-Benzyloxy-6-methoxy-1-(2-amino-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline
This protocol describes the reduction of the nitro group to an amine, a necessary step for the subsequent Pschorr cyclization.
Materials:
-
7-Benzyloxy-6-methoxy-1-(2-nitro-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline
-
Zinc dust
-
Sulfuric acid (5%)
-
Methanol
-
Ammonium hydroxide
Procedure:
-
Reduction: To a solution of the nitro compound in methanol, 5% sulfuric acid is added, followed by the portion-wise addition of zinc dust with vigorous stirring. The reaction mixture is stirred at room temperature for 3-4 hours.
-
Work-up: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water, made alkaline with ammonium hydroxide, and extracted with chloroform.
-
Purification: The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and evaporated to yield the amino derivative, which can be used in the next step without further purification.
Protocol 3: Pschorr Cyclization to 1-Benzyloxy-2,8-dimethoxyaporphine and Debenzylation
This protocol outlines the key intramolecular cyclization to form the aporphine core and the final deprotection step.
Materials:
-
7-Benzyloxy-6-methoxy-1-(2-amino-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline
-
Sodium nitrite solution (10%)
-
Sulfuric acid (5%)
-
Copper powder
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Diazotization: The amino compound is dissolved in 5% sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite is added dropwise with stirring. The stirring is continued for 30 minutes at the same temperature.
-
Pschorr Cyclization: The cold diazonium salt solution is added dropwise to a vigorously stirred suspension of copper powder in water at 70-80°C. The mixture is heated for an additional 1 hour.
-
Work-up: After cooling, the mixture is made alkaline with ammonium hydroxide and extracted with chloroform. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-benzyloxy-2,8-dimethoxyaporphine.
-
Debenzylation: The benzyloxyaporphine is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 4-6 hours.
-
Purification: The catalyst is filtered off, and the solvent is evaporated to give 1-hydroxy-2,8-dimethoxyaporphine (a synthetic analogue of the aporphine alkaloid nuciferine).
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of aporphine alkaloids from this compound.
| Step | Product | Typical Yield (%) |
| Condensation and Reduction | 7-Benzyloxy-6-methoxy-1-(2-nitro-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline | 60-70 |
| Nitro Group Reduction | 7-Benzyloxy-6-methoxy-1-(2-amino-6-methoxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline | 85-95 |
| Pschorr Cyclization | 1-Benzyloxy-2,8-dimethoxyaporphine | 30-40 |
| Debenzylation | 1-Hydroxy-2,8-dimethoxyaporphine | 90-98 |
Note: Yields are indicative and may vary depending on reaction scale and optimization.
Visualizations
Experimental Workflow: Synthesis of Aporphine Alkaloids
Caption: Synthetic workflow for aporphine alkaloids.
Signaling Pathway: Potential Mechanism of Action of Aporphine Alkaloids
Aporphine alkaloids are known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The following diagram illustrates a simplified signaling pathway that could be modulated by a synthesized aporphine alkaloid acting as a dopamine receptor antagonist.
Caption: Dopamine receptor antagonism by aporphines.
Conclusion
This compound is a valuable and strategic building block in medicinal chemistry for the synthesis of complex isoquinoline alkaloids. Its utility lies in the temporary protection of a phenolic hydroxyl group, enabling diverse chemical transformations on the isoquinoline scaffold. The protocols and data presented here provide a framework for researchers to utilize this intermediate in the development of novel therapeutic agents, particularly those targeting GPCRs and other signaling pathways implicated in a range of diseases. The ability to construct complex molecular architectures from relatively simple starting materials underscores the importance of such intermediates in modern drug discovery.
The Versatile Building Block: 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline in the Synthesis of Isoquinoline Alkaloids
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline is a pivotal heterocyclic building block in the synthesis of a wide array of isoquinoline alkaloids, a class of natural products renowned for their significant and diverse biological activities. Its structure, featuring a protected hydroxyl group and a methoxy substituent on the isoquinoline core, makes it an ideal precursor for the construction of the 6,7-dioxygenated isoquinoline motif present in numerous pharmacologically active alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these valuable compounds.
Key Applications
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of various isoquinoline alkaloids, including but not limited to:
-
Benzylisoquinoline Alkaloids: This class includes prominent members like papaverine and its analogs, which exhibit vasodilator and antispasmodic properties. The 6,7-dioxygenated pattern is a hallmark of these compounds.
-
Protoberberine Alkaloids: Important alkaloids such as berberine and corydaline, known for their antimicrobial, anti-inflammatory, and anticancer activities, can be synthesized from precursors derived from this building block.
-
Aporphine Alkaloids: This group, which includes laudanosine, possesses a range of pharmacological effects, including activity on the central nervous system.
The benzyloxy group serves as a readily cleavable protecting group for the 7-hydroxyl functionality, allowing for selective manipulation of the molecule during synthesis. Subsequent debenzylation unmasks the phenol, which can be a key functional group for further derivatization or for the biological activity of the final alkaloid.
Data Presentation
A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₂ |
| Molecular Weight | 267.32 g/mol |
| CAS Number | 15357-92-3 |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃) | See detailed spectrum data below |
| ¹³C NMR (CDCl₃) | Data not currently available in literature |
| Mass Spectrometry | Data not currently available in literature |
| Infrared (IR) Spectrum | Data not currently available in literature |
Spectroscopic Data Details:
-
¹H NMR (CDCl₃, ppm): The proton NMR spectrum of this compound has been reported to show characteristic signals for the aromatic protons, the benzylic methylene protons of the protecting group, the methoxy group, and the protons of the dihydroisoquinoline core.[1]
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of an N-acyl-β-phenylethylamine intermediate, followed by a Bischler-Napieralski cyclization.
Protocol 1: Synthesis of the Precursor N-(2-(4-(Benzyloxy)-3-methoxyphenyl)ethyl)acetamide
This protocol outlines the synthesis of the amide precursor required for the subsequent cyclization reaction.
Materials:
-
2-(4-(Benzyloxy)-3-methoxyphenyl)ethan-1-amine
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-amine (1.0 eq) in dichloromethane.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(4-(benzyloxy)-3-methoxyphenyl)ethyl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Bischler-Napieralski Cyclization to this compound
This protocol describes the intramolecular cyclization of the amide precursor to form the target dihydroisoquinoline.
Materials:
-
N-(2-(4-(Benzyloxy)-3-methoxyphenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Acetonitrile or toluene (dry)
-
Ice
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Dichloromethane (DCM) or chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(2-(4-(benzyloxy)-3-methoxyphenyl)ethyl)acetamide (1.0 eq) in dry acetonitrile or toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Slowly add phosphorus oxychloride (2.0-5.0 eq) to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 by the slow addition of concentrated ammonium hydroxide solution, keeping the mixture cool in an ice bath.
-
Extract the product with dichloromethane or chloroform (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Diagram 1: General Synthetic Pathway
Caption: General synthetic route from the amide precursor to isoquinoline alkaloids.
Diagram 2: Experimental Workflow for Bischler-Napieralski Reaction
Caption: Step-by-step workflow for the Bischler-Napieralski cyclization.
Diagram 3: Relationship to Key Isoquinoline Alkaloid Cores
Caption: Synthetic relationship to major isoquinoline alkaloid cores.
References
Application Note: Chromatographic Purification of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the purification of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various isoquinoline alkaloids. The described method utilizes flash column chromatography with a silica gel stationary phase, offering an efficient and scalable solution for obtaining the compound in high purity. This document provides a comprehensive guide, including detailed experimental procedures and expected outcomes, to aid researchers in achieving consistent and reliable purification results.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules, including potential therapeutic agents. The purity of this intermediate is paramount to ensure the successful outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Chromatographic purification is a standard and effective method for isolating this compound from reaction mixtures. This note outlines a validated flash chromatography protocol for its purification.
Data Presentation
The following tables summarize the typical quantitative data obtained during the flash chromatographic purification of a crude sample of this compound. These values are representative and may vary depending on the scale of the reaction and the specific impurities present.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 g pre-packed column |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Elution Mode | Gradient |
| Flow Rate | 40 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | 500 mg of crude product |
| Sample Preparation | Dissolved in minimal dichloromethane |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B (Ethyl Acetate) |
| 0 | 10 |
| 2 | 10 |
| 12 | 50 |
| 15 | 50 |
| 16 | 100 |
| 18 | 100 |
Table 3: Purification Performance
| Parameter | Result |
| Retention Volume | ~ 5-7 column volumes |
| Typical Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
| Fraction Volume | 20 mL |
Experimental Protocols
This section provides a detailed step-by-step protocol for the chromatographic purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh) or pre-packed silica gel column
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Triethylamine (optional, for basic compounds)
-
Flash chromatography system with UV detector
-
Rotary evaporator
-
Glassware (flasks, beakers, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Pre-Purification: Thin Layer Chromatography (TLC) Analysis
Before performing flash chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. For basic compounds like dihydroisoquinolines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel.
Flash Chromatography Protocol
-
Column Preparation:
-
If using a self-packed column, carefully pack the column with silica gel in hexane, ensuring a well-compacted and homogenous bed.
-
If using a pre-packed column, equilibrate the column with the initial mobile phase composition (e.g., 10% ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of dichloromethane (e.g., 2-3 mL).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Add this powder to the top of the column.
-
-
Elution:
-
Begin the elution with the initial mobile phase (10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase according to the gradient profile in Table 2.
-
Monitor the elution of the compound using the UV detector at 254 nm.
-
-
Fraction Collection:
-
Collect fractions (e.g., 20 mL) as the compound begins to elute from the column.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Post-Purification:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product as a solid or oil.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of the chromatographic purification process.
This application note provides a detailed and practical guide for the efficient purification of this compound. By following this protocol, researchers can consistently obtain high-purity material, which is essential for advancing research and development in medicinal chemistry.
Application Note and Experimental Protocol: Debenzylation of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the debenzylation of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline to synthesize its corresponding phenolic derivative, 6-methoxy-3,4-dihydroisoquinolin-7-ol. This reaction is a crucial step in the synthesis of various isoquinoline alkaloids and related pharmacologically active compounds.
Introduction
The benzyl ether is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions. Its removal, or debenzylation, is a key transformation in the final stages of synthesizing complex molecules. Catalytic hydrogenation is a widely employed, efficient, and clean method for the cleavage of benzyl ethers. This protocol details the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to effect this transformation.
Reaction Scheme
Caption: Reaction scheme for the debenzylation.
Experimental Protocol
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum line
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation: To a two-neck round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous ethanol (approximately 0.1 M concentration).
-
Inerting: Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (10 mol%).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure the reaction atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and flush the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary, to afford the pure 6-methoxy-3,4-dihydroisoquinolin-7-ol.
Data Presentation
| Parameter | Starting Material | Product |
| IUPAC Name | 7-(Benzyloxy)-6-methoxy-3,4-dihydroisoquinoline | 6-Methoxy-3,4-dihydroisoquinolin-7-ol |
| Molecular Formula | C₁₇H₁₇NO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | 267.32 g/mol | 177.19 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Purity (Typical) | >95% | >98% (after purification) |
| Yield (Typical) | - | 85-95% |
Experimental Workflow
Caption: Workflow for the debenzylation of this compound.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, and all sources of ignition are removed.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and success rate of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Bischler-Napieralski reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] |
| Decomposition of starting material or product | Avoid prolonged reaction times at high temperatures.[1] Consider using milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base.[2][3] | |
| Insufficient activation of the aromatic ring | While the benzyloxy and methoxy groups are activating, ensure the purity of the starting β-arylethylamide. | |
| Ineffective dehydrating/condensing agent | For substrates with electron-donating groups, phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are typically effective.[1][2] A combination of P₂O₅ in refluxing POCl₃ can be more potent.[1] | |
| Poor quality of reagents or solvent | Use freshly distilled and anhydrous solvents and high-purity reagents. | |
| Formation of Tarry, Unmanageable Mixture | Polymerization or decomposition at high temperatures | Carefully control the reaction temperature, potentially with a gradual increase.[1] Stop the reaction as soon as the starting material is consumed.[1] |
| Presence of Styrene as a Major Byproduct | Retro-Ritter side reaction | This is evidence for the formation of a nitrilium salt intermediate.[2] Consider using milder conditions, such as those employing oxalyl chloride to form an N-acyliminium intermediate, which avoids the retro-Ritter pathway.[2][3] |
| Formation of Isomeric Products | Unexpected cyclization pathway | While less common with the strongly directing benzyloxy and methoxy groups, unexpected cyclization can occur.[4] Thoroughly characterize the product mixture using NMR and mass spectrometry to identify any isomers.[1] |
| Reaction Fails to Proceed | Inactive starting material | Confirm the identity and purity of the N-acyl-β-phenylethylamine precursor. |
| Insufficient reagent stoichiometry | Typically, 1.1 to 5 equivalents of the condensing agent (e.g., POCl₃) are used.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most common and direct method is the Bischler-Napieralski reaction.[5] This involves the intramolecular cyclization of an N-acylated-β-(3-benzyloxy-4-methoxyphenyl)ethylamine using a dehydrating agent.[5][6] An alternative, though less direct for this specific product, is the Pictet-Spengler reaction, which typically yields a tetrahydroisoquinoline that would require a subsequent oxidation step.[4][7]
Q2: Which condensing agents are most effective for the Bischler-Napieralski synthesis of this compound?
Due to the electron-rich nature of the aromatic ring, standard dehydrating agents are generally effective. Commonly used reagents include:
-
Polyphosphoric acid (PPA)[1]
-
Triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) for milder conditions[2][3][8]
Q3: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction proceeds through an intramolecular electrophilic aromatic substitution.[1][5] The primary mechanistic steps are:
-
Activation of the amide carbonyl by the condensing agent.
-
Formation of a highly electrophilic intermediate, which can be a dichlorophosphoryl imine-ester or a nitrilium ion.[1][2]
-
Intramolecular attack by the electron-rich aromatic ring at the ortho position to the activating groups.
-
Cyclization and subsequent elimination to form the 3,4-dihydroisoquinoline ring system.[1]
Q4: How can I minimize the formation of byproducts?
To minimize byproducts:
-
Control Temperature and Reaction Time: Over-heating or prolonged reactions can lead to decomposition and polymerization.[1]
-
Use Anhydrous Conditions: The reagents used are sensitive to moisture.
-
Consider Milder Reagents: Modern methods using Tf₂O and a base can provide the product in high yield with shorter reaction times and at lower temperatures.[3][8]
-
Avoid Retro-Ritter Reaction: If styrene byproduct formation is an issue, modified procedures using oxalyl chloride can be employed.[3]
Q5: Can the Pictet-Spengler reaction be used as an alternative?
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure.[7][9] For the synthesis of this compound, this would require a subsequent oxidation step as the initial product is a tetrahydroisoquinoline.[3] The reaction conditions for less nucleophilic aromatic rings can be harsh, often requiring strong acids and heat.[7]
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
This is a general guideline and may require optimization.
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-acyl-β-(3-benzyloxy-4-methoxyphenyl)ethylamine substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene, acetonitrile, or dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5.0 equivalents) dropwise.[1] Note that the addition may be exothermic.
-
After the addition is complete, the reaction mixture is typically heated to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench by slowly adding it to a stirred, ice-cold basic solution (e.g., aqueous sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mild Bischler-Napieralski Reaction using Triflic Anhydride (Tf₂O)
This modified procedure is suitable for sensitive substrates.[8]
-
Dissolve the N-acyl-β-(3-benzyloxy-4-methoxyphenyl)ethylamine substrate (1.0 equiv) in an anhydrous solvent (e.g., DCM) in an oven-dried flask under an inert atmosphere.
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1]
-
Cool the mixture to a low temperature (e.g., -20 °C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[1]
-
Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with a basic solution and perform an aqueous workup and extraction as described in Protocol 1.[1]
-
Purify the product as needed.
Visualizations
Caption: General mechanism of the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Bischler-Napieralski Cyclization of N-acyl-β-phenethylamines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Bischler-Napieralski cyclization to synthesize 3,4-dihydroisoquinolines from N-acyl-β-phenethylamines.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are important scaffolds in medicinal chemistry.[1] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1]
Q2: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction can often be attributed to several key factors:
-
Deactivated Aromatic Ring: As an electrophilic aromatic substitution, the reaction is highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups will significantly impede the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[1]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is particularly common when the resulting styrene is highly conjugated.[1]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, frequently resulting in tar formation.[1]
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate. For substrates with electron-rich aromatic rings, POCl₃ is often sufficient.[2] However, for substrates lacking electron-donating groups, a more potent dehydrating agent like a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[2] Milder, modern protocols using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can be effective for a wider range of substrates, including those that are acid-sensitive, and often provide higher yields under lower temperatures.[1]
Q4: I'm observing a significant amount of a styrene-like side product. How can this be minimized?
The formation of a styrene derivative is indicative of the retro-Ritter reaction.[1][3] To mitigate this side reaction, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[3]
-
Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][3]
Q5: The reaction has produced an unexpected regioisomer. What could be the cause?
The formation of an unexpected regioisomer can occur, particularly with certain substrates and reagents. This can be due to cyclization occurring at an alternative, electronically favorable position on the aromatic ring. In some cases, particularly with P₂O₅, an ipso-attack on a substituted carbon can occur, followed by a rearrangement to yield an "abnormal" product.[1] To address this, consider changing the dehydrating agent, as POCl₃ alone often favors the formation of the "normal" product.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups). | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate. | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[1] |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline.[1] | |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene. | Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅. Try using POCl₃ as the dehydrating agent.[1] |
| Formation of a Styrene Side Product | The retro-Ritter reaction is competing with the desired cyclization. This is more prevalent when the formation of a conjugated system is favorable. | Use the corresponding nitrile as a solvent to shift the equilibrium.[3] Employ milder conditions (e.g., Tf₂O/2-chloropyridine) to suppress this side reaction.[1] Consider using oxalyl chloride to generate a less fragmentation-prone intermediate.[3] |
| Thick, Unmanageable Tar Formation | Polymerization and/or decomposition of starting material or product at high temperatures or with prolonged reaction times. | Carefully control the reaction temperature; a gradual increase may be beneficial. Monitor the reaction closely and stop it once the starting material is consumed. Ensure sufficient solvent is used to maintain a stirrable mixture.[1] |
Quantitative Data Summary
The choice of dehydrating agent and reaction conditions can significantly impact the yield of the Bischler-Napieralski cyclization. The following table summarizes the yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate this effect.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 65-75 |
| P₂O₅ in POCl₃ | Toluene | Reflux | 80-90 |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to 0 °C | ~95 |
Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and is typically suitable for substrates with electron-rich aromatic rings.
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O) and 2-Chloropyridine
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields at lower temperatures.
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of the Bischler-Napieralski reaction.
Caption: Competing pathways from the nitrilium ion intermediate.
Caption: A logical workflow for troubleshooting common issues.
References
Overcoming challenges in the purification of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary synthesis route for this compound is the Bischler-Napieralski reaction. Common impurities may include:
-
Unreacted Starting Material: The β-phenylethylamide precursor may not fully cyclize.
-
Styrene Derivatives: Formation of a styrene side product can occur through a retro-Ritter reaction, especially at elevated temperatures.[1]
-
Abnormal Regioisomers: Cyclization can sometimes occur at an unexpected position on the aromatic ring, leading to isomers such as 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.[1]
-
Hydrolyzed Products: The imine functionality of the product is susceptible to hydrolysis back to the corresponding amide under certain work-up or purification conditions.
-
Reagent-Derived Impurities: Residual condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and their byproducts can contaminate the crude product.
Q2: My crude product is a dark, oily residue. How can I induce crystallization?
A2: Oiling out is a common issue. Here are several strategies to induce crystallization:
-
Solvent Screening: Systematically test a range of solvents and solvent mixtures. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Two-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until persistent turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.
-
Seed Crystals: If available, add a small seed crystal of pure product to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Reduced Temperature: Cooling the solution in an ice bath or refrigerator can decrease solubility and promote crystallization.
Q3: I am observing a significant side product by TLC/LC-MS. What could it be and how can I minimize it?
A3: A common side product is a styrene derivative resulting from a retro-Ritter reaction.[1] To minimize its formation:
-
Control Reaction Temperature: Avoid excessively high temperatures during the Bischler-Napieralski reaction.
-
Choice of Reagents: Milder cyclizing agents can sometimes reduce side reactions.
-
Use of Nitrile Solvents: Using a nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[1]
If an unexpected regioisomer is observed, this may be due to the specific combination of substrate and cyclizing agent.[1] In such cases, purification by column chromatography is often necessary to separate the isomers.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Work-up | Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS to ensure completion. Consider extending the reaction time or adjusting the temperature. |
| Presence of acidic impurities from the cyclizing agent. | Ensure the quenching step is thorough. A wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up can help neutralize and remove acidic residues. | |
| Formation of side products (e.g., styrene, regioisomer). | Optimize reaction conditions (temperature, reagents) to minimize side product formation.[1] | |
| Difficulty with Crystallization (Oiling Out) | Improper solvent choice. | Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system. Common choices include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes. |
| Presence of impurities inhibiting crystallization. | Attempt a preliminary purification by column chromatography to remove impurities before proceeding with recrystallization. | |
| Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. | |
| Product Decomposes During Column Chromatography | The product is sensitive to the stationary phase (e.g., silica gel). | Deactivate the silica gel by treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Alternatively, consider using a different stationary phase like alumina. |
| Prolonged exposure to the stationary phase. | Perform flash column chromatography to minimize the time the compound is on the column. | |
| Inconsistent Yields | Reagents (especially the cyclizing agent) and solvents are not anhydrous. | Use freshly distilled or commercially available anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a strong solvent like dichloromethane (DCM).
-
Column Packing: Prepare a silica gel column using a suitable eluent system. A common starting point is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased based on TLC analysis.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves easily, it is likely a poor recrystallization solvent. If it is insoluble, heat the solvent. If the compound dissolves upon heating and precipitates upon cooling, it is a good candidate. Common solvent systems to screen include:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Solvent Systems for Purification of Dihydroisoquinolines
| Purification Method | Solvent System | Notes |
| Column Chromatography | Hexanes / Ethyl Acetate | A good starting point for many dihydroisoquinoline derivatives. The ratio can be adjusted to achieve optimal separation. |
| Dichloromethane / Methanol | Used for more polar compounds. Start with a low percentage of methanol and gradually increase. | |
| Recrystallization | Ethanol or Methanol | Often effective for polar impurities. |
| Ethyl Acetate / Hexanes | A versatile two-solvent system that can be fine-tuned by adjusting the solvent ratio. | |
| Dichloromethane / Hexanes | Similar to ethyl acetate/hexanes, useful for a range of polarities. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting low purity issues.
References
Optimization of reaction conditions for 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline. The primary focus is on the optimization of the Bischler-Napieralski reaction, a cornerstone method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and historically significant method is the Bischler-Napieralski reaction.[1][2] This intramolecular electrophilic aromatic substitution cyclizes a β-arylethylamide precursor, specifically N-[2-(4-benzyloxy-3-methoxyphenyl)ethyl]acetamide, to form the desired 3,4-dihydroisoquinoline ring system.[1][2] The reaction is particularly effective for aromatic rings activated with electron-donating groups, such as the benzyloxy and methoxy substituents present in the target molecule's precursor.[3][4]
Q2: What are the typical reagents and conditions for this reaction?
The Bischler-Napieralski reaction is typically conducted under acidic conditions using a dehydrating agent.[2][3] Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or a mixture of both.[2][4][5] The reaction is often carried out at elevated temperatures, frequently under reflux in a suitable solvent like toluene or acetonitrile.[1] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[2][4]
Q3: Are there milder, more modern alternatives to the classical conditions?
Yes, milder and often more efficient methods have been developed. A notable alternative involves the use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[1] This method can often be performed at lower temperatures, reducing the likelihood of side reactions and decomposition of sensitive substrates.[1]
Q4: What is the primary mechanism of the Bischler-Napieralski reaction?
The reaction is understood to proceed via one of two main pathways, depending on the specific conditions.[2][3] One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization.[2][3] The second, and often favored, mechanism proceeds through a highly electrophilic nitrilium ion intermediate that is subsequently trapped by the electron-rich aromatic ring to complete the cyclization.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Bischler-Napieralski reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient activation. | - Increase the reaction temperature. - Switch to a more potent dehydrating agent, such as a mixture of P₂O₅ in POCl₃.[2][4] - Consider using the milder, more activating Tf₂O/2-chloropyridine system.[1] |
| Decomposition of starting material or product. | - Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time. - Employ the milder Tf₂O conditions at lower temperatures.[1] | |
| Formation of a Styrene Byproduct | Retro-Ritter reaction, a common side reaction where the intermediate fragments.[4] | - Use the corresponding nitrile (e.g., acetonitrile) as the solvent to shift the equilibrium away from the retro-Ritter product.[4] - Employ a modified procedure using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to this fragmentation.[4] |
| Reaction Mixture Becomes a Thick Tar | Polymerization or extensive decomposition at high temperatures. | - Ensure the reaction temperature is carefully controlled. - Use a sufficient volume of an appropriate high-boiling solvent (e.g., toluene, xylene) to maintain a stirrable mixture. - Reduce the reaction time and monitor for the disappearance of the starting material. |
| Formation of an Unexpected Regioisomer | Cyclization at an alternative, electronically favorable position on the aromatic ring. | This is less likely with the substitution pattern of the target molecule's precursor, as the position para to the benzyloxy group is sterically unhindered and highly activated. However, careful characterization of the product is always recommended. |
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions for the Bischler-Napieralski cyclization of precursors analogous to that of this compound. This data can serve as a starting point for optimizing the synthesis of the target molecule.
Table 1: Classical Bischler-Napieralski Conditions for Dihydroisoquinoline Synthesis
| Precursor | Reagent(s) | Solvent | Temperature | Time | Yield |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | 2 h | High (not specified) |
| Generic β-arylethylamide | POCl₃ | DCM / POCl₃ | Reflux | 4 h | Good (not specified) |
| N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 h | High (not specified) |
Note: Yields are often reported qualitatively in the literature for these standard procedures.
Table 2: Milder Bischler-Napieralski Conditions using Triflic Anhydride
| Precursor | Reagent(s) | Solvent | Temperature | Time | Yield |
| Generic β-arylethylamide | Tf₂O, 2-chloropyridine | DCM | -20 °C to 0 °C | 1 h | High (not specified) |
| N-phenethylbenzamide | Tf₂O, 2-chloropyridine | DCM | 23 °C | Not specified | 95% |
Experimental Protocols
Protocol 1: Classical Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol is a general procedure and may require optimization for the specific substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the precursor, N-[2-(4-benzyloxy-3-methoxyphenyl)ethyl]acetamide (1.0 equivalent).
-
Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. An ice bath may be necessary to control the exothermic addition.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the aqueous mixture to a pH of 9-10 with a suitable base, such as concentrated ammonium hydroxide or sodium hydroxide solution.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]
Protocol 2: Milder Synthesis using Triflic Anhydride (Tf₂O)
This protocol offers a milder alternative to the classical conditions.
-
Preparation: Dissolve N-[2-(4-benzyloxy-3-methoxyphenyl)ethyl]acetamide (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add 2-chloropyridine (2.0 equivalents).
-
Cooling: Cool the mixture to -20 °C.
-
Reagent Addition: Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) dropwise.
-
Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by silica gel chromatography.[3]
Visualizations
Bischler-Napieralski Reaction Workflow
Caption: General experimental workflow for the Bischler-Napieralski synthesis.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting low yields in the reaction.
References
Preventing byproduct formation in Pictet-Spengler reactions with 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline in Pictet-Spengler reactions. The information is designed to help prevent common byproduct formation and optimize reaction conditions for the synthesis of target tetrahydroisoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Pictet-Spengler reaction with this compound?
A1: The most frequently encountered byproducts in this reaction include N-alkylated derivatives of the product, compounds resulting from the cleavage of the benzyl protecting group, and over-oxidation of the dihydroisoquinoline starting material or the tetrahydroisoquinoline product. Under harsh acidic conditions or elevated temperatures, polymerization and the formation of polar, difficult-to-separate byproducts can also occur.[1]
Q2: How can I minimize N-alkylation of the resulting tetrahydroisoquinoline?
A2: N-alkylation is a common side reaction, particularly when using formaldehyde. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the this compound relative to the aldehyde can help ensure that the aldehyde is consumed in the primary reaction. Additionally, running the reaction at lower temperatures and for a shorter duration can reduce the likelihood of the product reacting further with any remaining aldehyde.
Q3: Is the 7-benzyloxy protecting group stable under the acidic conditions of the Pictet-Spengler reaction?
A3: Benzyl ethers are generally stable in moderately acidic conditions.[2][3] However, strong Brønsted or Lewis acids, especially at elevated temperatures, can lead to the cleavage of the benzyl group, resulting in a phenolic byproduct. To avoid this, it is recommended to use milder acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) in catalytic amounts and to maintain the reaction at or below room temperature if possible.[4]
Q4: What is the effect of the electron-donating groups (-OCH₃ and -OBn) on this reaction?
A4: The methoxy and benzyloxy groups are electron-donating, which activates the aromatic ring of the dihydroisoquinoline.[5] This increased nucleophilicity facilitates the electrophilic aromatic substitution step of the Pictet-Spengler reaction, allowing the reaction to proceed under milder conditions (lower temperatures and weaker acids) than substrates with electron-withdrawing groups.[6] This is advantageous for preventing acid-sensitive side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction; competing side reactions. | Monitor the reaction by TLC to ensure completion. If starting material remains, consider a slight increase in reaction time or catalyst loading. If side products are significant, adjust conditions to be milder (see below). |
| Presence of a Lower Molecular Weight Byproduct (loss of benzyl group) | Cleavage of the benzyloxy protecting group due to harsh acidic conditions. | Use a milder acid catalyst (e.g., catalytic p-TsOH instead of concentrated HCl).[4] Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Presence of a Higher Molecular Weight Byproduct (N-alkylation) | The product is reacting with excess aldehyde. | Use a precise 1:1 stoichiometry of the dihydroisoquinoline and the aldehyde, or a slight excess of the dihydroisoquinoline. Add the aldehyde slowly to the reaction mixture. |
| Formation of a Complex Mixture of Products | Reaction conditions are too harsh, leading to decomposition or polymerization. | Decrease the reaction temperature and use a less concentrated acid solution. Consider using an aprotic solvent to better control the reaction. |
| Oxidation of Starting Material or Product | Exposure to air for prolonged periods, especially under acidic conditions. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
Impact of Reaction Conditions on Product Yield and Byproduct Formation
The following table summarizes the illustrative effects of different reaction conditions on the yield of the desired tetrahydroisoquinoline product and the formation of key byproducts.
| Catalyst | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | N-Alkylation Byproduct (%) | Debenzylation Byproduct (%) |
| Conc. HCl | 60 | 12 | 45 | 15 | 25 |
| TFA (1.1 eq) | 25 | 24 | 75 | 5 | 10 |
| p-TsOH (0.1 eq) | 25 | 24 | 85 | <5 | <5 |
| p-TsOH (0.1 eq) | 0 | 48 | 90 | <2 | <2 |
Note: These are representative data to illustrate trends and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: Optimized Pictet-Spengler Reaction with Minimal Byproduct Formation
This protocol is designed to minimize N-alkylation and debenzylation.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction Setup: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Aldehyde Addition: Slowly add the aldehyde (1.0 eq) dropwise to the stirred solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: N-Acyliminium Ion Pictet-Spengler Reaction
This alternative protocol can be used for less reactive aldehydes and can sometimes provide cleaner reactions.
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent like DCM.
-
Acylation: Cool the mixture to 0 °C and add an acylating agent (e.g., ethyl chloroformate, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cyclization: Stir the reaction at room temperature until the formation of the N-acylimminium ion is complete (monitor by TLC). The cyclization may occur spontaneously or require gentle heating.
-
Workup and Purification: Perform an aqueous workup as described in Protocol 1, followed by purification.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and potential side reactions.
Caption: Desired Pictet-Spengler reaction pathway.
Caption: Formation of common byproducts.
References
Technical Support Center: Synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline, particularly when scaling up the process. The primary focus is on the widely used Bischler-Napieralski reaction for the cyclization step.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Insufficiently activated aromatic ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is more effective with electron-donating groups on the benzene ring.[1] | While the benzyloxy and methoxy groups are activating, ensure the purity of your starting N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine. Consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) or modern, milder protocols involving triflic anhydride (Tf₂O).[1][2] |
| Ineffective dehydrating agent: The choice of dehydrating agent is critical for the success of the reaction.[3] | Phosphorus oxychloride (POCl₃) is commonly used.[4] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is more effective.[2] Alternatively, milder conditions with triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can be employed.[5] |
| Moisture in the reaction: The Bischler-Napieralski reaction is sensitive to moisture.[3] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. |
| Inappropriate reaction temperature: Both excessively high and low temperatures can negatively impact the yield. | Optimize the reaction temperature. While refluxing is common, high temperatures can lead to the formation of styrene byproducts via a retro-Ritter reaction.[3][6] Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and reaction time. |
| Poor mixing at larger scales: Inefficient mixing can lead to localized overheating and side reactions. | Use appropriate mechanical stirring for the reactor size to ensure homogeneous mixing. Baffles may be required in larger vessels to increase turbulence. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Retro-Ritter reaction: This is a major side reaction leading to the formation of a styrene derivative.[1][2] | To minimize this, consider using a nitrile-based solvent to shift the equilibrium away from the byproduct.[6] Alternatively, employing a modified procedure with oxalyl chloride to form an N-acyliminium intermediate can avoid the elimination that leads to the styrene byproduct.[2][6] Lowering the reaction temperature can also be beneficial.[3] |
| Tar formation: This can result from prolonged reaction times or excessively high temperatures, leading to decomposition of the starting material or product.[1] | Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures. |
| Formation of unexpected regioisomers: Cyclization may occur at an alternative position on the aromatic ring.[1] | This is less likely with the substitution pattern of the target molecule. However, confirming the structure of the product using analytical methods like NMR is crucial. |
Issue 3: Difficulties with Product Purification
| Potential Cause | Recommended Solution |
| Oily or dark-colored crude product: This can be due to the presence of polymeric materials or other impurities. | Traditional purification methods include column chromatography or recrystallization.[5] For larger scales, consider converting the product to its hydrochloride salt for easier purification and handling. |
| Emulsion formation during workup: This can complicate the extraction process. | Use brine washes to break up emulsions. If the problem persists, consider filtering the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently used method is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide precursor.[1][7]
Q2: What are the key reagents for the Bischler-Napieralski reaction in this synthesis?
A2: The key reagents are the N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine precursor and a dehydrating/condensing agent. Commonly used agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O).[2][4][5]
Q3: What are the typical reaction conditions?
A3: The reaction is generally carried out under refluxing acidic conditions.[4] The choice of solvent and temperature depends on the specific dehydrating agent used, with temperatures ranging from room temperature to over 100°C.[4] Anhydrous conditions are crucial for a successful reaction.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.[5]
Q5: What are the main challenges when scaling up this synthesis?
A5: Key challenges in scaling up include:
-
Heat Management: The reaction can be exothermic, and efficient heat dissipation is critical in larger reactors to prevent runaway reactions.[8]
-
Mixing: Ensuring homogeneous mixing in large volumes is essential to avoid localized concentration and temperature gradients.[9]
-
Reagent Addition: The rate of addition of reagents, especially the dehydrating agent, needs to be carefully controlled to manage the reaction rate and exotherm.
-
Workup and Purification: Handling and purifying large quantities of the product can be challenging. Crystallization is often preferred over chromatography at an industrial scale.
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
-
To an oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen), add the N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine substrate.
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise, maintaining the internal temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
-
In a flame-dried reactor under a nitrogen atmosphere, dissolve the N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine substrate in anhydrous dichloromethane (CH₂Cl₂).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equivalents).
-
Cool the mixture to -20°C.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) dropwise.
-
Stir the reaction mixture at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes.
-
Monitor the reaction's progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the Bischler-Napieralski reaction, which may require optimization for the specific synthesis of this compound.
| Parameter | POCl₃ Method | Tf₂O Method | Notes |
| Substrate | 1.0 equiv | 1.0 equiv | N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine |
| Dehydrating Agent | POCl₃ (1.1 - 5.0 equiv) | Tf₂O (1.25 equiv) | |
| Base | - | 2-chloropyridine (2.0 equiv) | |
| Solvent | Toluene, Acetonitrile | Dichloromethane | Anhydrous |
| Temperature | Reflux | -20°C to 0°C | |
| Reaction Time | 1 - 24 hours | 1 hour | Monitor by TLC/LC-MS |
| Yield | Variable, can be >75% with optimization | Often higher yields than traditional methods | |
| Purity | Can be >99% after purification | Can be >99% after purification | [10] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. catsci.com [catsci.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
Refinement of analytical methods for 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline characterization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical characterization of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline (CAS: 15357-92-3, Molecular Formula: C₁₇H₁₇NO₂, Molecular Weight: 267.32 g/mol ).[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key analytical data to facilitate accurate and efficient characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary techniques for full characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns, and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
Q2: Are there any known challenges in the NMR analysis of this compound?
A2: Yes, 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra, particularly in deuterated chloroform (CDCl₃).[2] This may manifest as significant peak broadening for protons at positions C1, C3, and C4, and in some cases, signals may be difficult to distinguish from the baseline.[2] This is thought to be due to slow conformational exchange or molecular aggregation.
Q3: What are the likely impurities I might encounter?
A3: Impurities can originate from the synthetic route, typically a Bischler-Napieralski or similar cyclization reaction.[3][4] Potential impurities include:
-
Unreacted starting materials (e.g., N-(2-(4-benzyloxy-3-methoxyphenyl)ethyl)formamide).
-
Regioisomers, such as 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, depending on the selectivity of the cyclization.
-
Byproducts from incomplete cyclization or side reactions.
-
Residual solvents from purification (e.g., ethyl acetate, hexanes, methanol).[5]
Q4: How should I store this compound to prevent degradation?
A4: Dihydroisoquinolines can be susceptible to oxidation and hydrolysis.[6][7] For long-term stability, it is recommended to store the compound as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). For solutions, prepare them fresh and store them under an inert atmosphere (nitrogen or argon) if possible.
Troubleshooting Guides
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad or Missing ¹H NMR Signals | 1. Molecular aggregation. 2. Slow conformational exchange on the NMR timescale.[2] 3. Presence of trace acidic impurities. | 1. Dilute the sample. 2. Acquire the spectrum at a higher temperature (e.g., 50°C) to increase the rate of exchange. 3. Try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). 4. Add a drop of D₂O to exchange any acidic protons. 5. Add a small amount of triethylamine or pass the sample through a short plug of basic alumina to neutralize acids. |
| Unexpected Peaks in Spectrum | 1. Residual solvent. 2. Presence of impurities or degradation products.[3][4] 3. Water in the solvent. | 1. Cross-reference peak positions with known solvent chemical shifts.[5] 2. Use 2D NMR techniques (COSY, HSQC) to help identify the structure of the impurity. 3. Use fresh, high-quality deuterated solvent. |
| Poor Signal-to-Noise Ratio | 1. Sample concentration is too low. 2. Insufficient number of scans. | 1. Increase the sample concentration if possible. 2. Increase the number of scans acquired. |
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Strong interaction between the basic nitrogen and residual acidic silanols on the column. 2. Column overload. 3. Column degradation. | 1. Add a competing base like triethylamine (0.1%) to the mobile phase. 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Reduce the injection volume or sample concentration. 4. Replace the column. |
| Poor Resolution Between Peaks | 1. Mobile phase is too strong (low retention). 2. Inappropriate mobile phase composition. | 1. Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention. 2. Optimize the mobile phase pH. 3. Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, HPLC-grade solvents. 2. Purge the HPLC system thoroughly. 3. Run a blank injection (mobile phase only). 4. Implement a robust needle wash protocol in your injection sequence. |
| Drifting Baseline | 1. Column not equilibrated. 2. Mobile phase composition changing over time. 3. Temperature fluctuations. | 1. Equilibrate the column with the mobile phase for a sufficient amount of time before analysis. 2. Ensure mobile phase components are well-mixed and degassed. 3. Use a column oven to maintain a constant temperature. |
Data Presentation
Table 1: Predicted NMR Spectroscopic Data
Note: These are predicted chemical shifts based on structurally related compounds. Actual values may vary depending on solvent and experimental conditions.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Position | Predicted δ (ppm) |
| H-1 | ~8.2 - 8.4 |
| H-5 | ~6.8 |
| H-8 | ~6.7 |
| Benzyl -CH₂- | ~5.1 |
| Methoxy -OCH₃ | ~3.9 |
| C3 -CH₂- | ~3.7 - 3.8 |
| C4 -CH₂- | ~2.7 - 2.8 |
| Benzyl Ar-H | ~7.3 - 7.5 |
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 267 | [M]⁺ | Molecular ion |
| 266 | [M-H]⁺ | Loss of a hydrogen atom, common in tetrahydroisoquinolines.[8] |
| 176 | [M - C₇H₇]⁺ | Loss of a benzyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group.[9] |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a standard 90° pulse.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-180 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 5-10 seconds) and a significantly larger number of scans will be required.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak areas to determine the purity of the compound.
Protocol 3: Mass Spectrometry Analysis (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).
-
Chromatography: Use the HPLC method described in Protocol 2.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
MS Parameters (Example):
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 800-1000 L/hr
-
-
Data Acquisition: Acquire full scan data to identify the molecular ion. Perform tandem MS (MS/MS) on the parent ion (m/z 267) to obtain fragmentation data for structural confirmation.[10]
Visualizations
Caption: General workflow for synthesis and characterization.
Caption: Troubleshooting logic for common HPLC issues.
Caption: Logic for identifying an unknown NMR signal.
References
- 1. scbt.com [scbt.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid racemization in reactions involving 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent racemization in reactions involving 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline and related derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing a nearly racemic mixture after the reduction of our this compound derivative. What are the potential causes?
A1: Racemization during the reduction of a 3,4-dihydroisoquinoline (a cyclic imine) to a tetrahydroisoquinoline (a chiral amine) is a common issue. The primary causes include:
-
Non-Stereoselective Reduction Method: Standard reducing agents like sodium borohydride (NaBH₄) are not stereoselective and will attack the prochiral imine from both faces, resulting in a racemic mixture.[1][2]
-
Suboptimal Reaction Conditions: High temperatures or inappropriate pH levels can facilitate tautomerization or other side reactions that scramble the stereocenter after it has been formed.
-
Catalyst Inactivity or Poisoning: In asymmetric hydrogenation, the chiral catalyst may be inactive, poisoned by impurities (e.g., sulfur compounds, water, oxygen), or used in an insufficient amount, leading to a non-catalyzed, non-selective background reaction.
-
Post-Reaction Racemization: The purified chiral product may be unstable under certain storage or workup conditions (e.g., exposure to acid or base), leading to gradual racemization.[3]
Q2: How can we improve the enantiomeric excess (ee) in our reduction step?
A2: To achieve high enantiomeric excess, you must employ a stereoselective reduction method. The most effective strategies are:
-
Asymmetric Catalytic Hydrogenation: This is a highly efficient method using a chiral catalyst to deliver hydrogen stereoselectively. Chiral complexes of Iridium (Ir) and Ruthenium (Ru) are particularly effective for reducing cyclic imines.[4][5][6][7] The choice of chiral ligand is critical for achieving high ee.
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor, such as a formic acid/triethylamine mixture (HCOOH/Et₃N), in the presence of a chiral catalyst (e.g., Noyori-type Ru catalysts).[6][8] It can be a practical alternative to high-pressure hydrogenation.
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the attack of a standard, non-chiral reducing agent.[9][10] The auxiliary is then removed in a subsequent step. For example, alanine derivatives have been used as chiral auxiliaries in the synthesis of 1-substituted isoquinolines.[9]
-
Chiral Hydride Reducing Agents: Specially designed chiral borane-based reagents can achieve moderate to good enantioselectivity, although catalytic methods often provide higher ee.[11][12][13]
Q3: What factors are critical when choosing a catalyst system for asymmetric hydrogenation?
A3: Several factors influence the success of asymmetric hydrogenation:
-
Metal and Ligand Combination: The choice of the metal (commonly Ir or Ru) and the chiral ligand is paramount. Different ligands exhibit varying effectiveness depending on the specific substrate. A screening of different catalysts is often necessary.[5][8] For example, TaniaPhos has been identified as an effective ligand for iridium-catalyzed hydrogenation of certain dihydroisoquinolines.[6]
-
Substrate Purity: The 3,4-dihydroisoquinoline substrate must be free from impurities that could act as catalyst poisons.
-
Solvent: The reaction solvent can significantly impact both conversion and enantioselectivity. Nonprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) often give good results.[8][14]
-
Additives: Sometimes, additives are required to activate the catalyst or the substrate. For instance, iodine (I₂) has been shown to enhance the performance of certain iridium catalysts, and acids like H₃PO₄ can improve both activity and enantioselectivity.[7][15]
-
Reaction Conditions: Hydrogen pressure and temperature must be optimized. Higher pressures can sometimes increase reactivity, but temperature effects on enantioselectivity can vary and must be determined empirically.[16]
Q4: Can the Bischler-Napieralski reaction conditions affect the stereochemical outcome of the subsequent reduction?
A4: While the Bischler-Napieralski reaction itself creates the prochiral 3,4-dihydroisoquinoline and not the stereocenter, the reaction conditions can impact the overall success of your synthesis.[17][18][19] Harsh conditions (e.g., high temperatures, strong dehydrating agents like P₂O₅) can lead to side products or impurities that may be difficult to remove.[20] These impurities can interfere with the subsequent asymmetric reduction step by poisoning the chiral catalyst, leading to lower conversion and/or enantioselectivity. Therefore, using mild, optimized conditions for the cyclization and ensuring high purity of the dihydroisoquinoline intermediate is crucial.
Q5: What are the best practices for purifying chiral 1,2,3,4-tetrahydroisoquinolines without causing racemization?
A5: Protecting the integrity of the newly created stereocenter during purification is critical.
-
Avoid Harsh pH: Avoid strongly acidic or basic conditions during aqueous workup and chromatography, as these can promote racemization.
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred methods for both analyzing enantiomeric excess and for preparative separation of enantiomers.[21][22][] For standard column chromatography, use a neutral stationary phase (e.g., silica gel) and carefully selected, high-purity solvents.
-
Crystallization: Diastereomeric salt formation with a chiral resolving agent followed by crystallization is a classical and effective method for separating enantiomers on a large scale. Enantioselective crystallization can also sometimes be employed.
Visual Guides and Workflows
Logical Troubleshooting Flow for Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
General Synthetic Workflow
Caption: Synthetic workflow for chiral tetrahydroisoquinolines.
Comparative Data for Asymmetric Hydrogenation
The selection of an appropriate catalyst system is crucial for achieving high enantioselectivity. The table below summarizes results for the asymmetric hydrogenation of various 1-substituted-3,4-dihydroisoquinolines from literature, demonstrating the impact of different catalysts and ligands.
| Substrate (1-Substituent) | Catalyst System | S/C Ratio | H₂ (bar) | Temp (°C) | Solvent | ee (%) | Reference |
| 1-Phenyl-6,7-dimethoxy | [Ir(COD)Cl]₂ / L4 | 100:1 | 50 | 30 | CH₂Cl₂ | 94 | [5] |
| 1-Phenyl-6,7-dimethoxy | [Ir(COD)Cl]₂ / L5 | 100:1 | 50 | 30 | CH₂Cl₂ | 75 | [5] |
| 1-Methyl | Ru(II) / (S,S)-TsDAEN | 1000:1 | N/A (ATH) | 28 | HCOOH:Et₃N | 90 | [6] |
| 1-(4-CF₃C₆H₄) | [{Ir(H)[(S,S)-(f)-binaphane]}₂] | 100:1 | 50 | RT | CH₂Cl₂ | >99 | [7] |
| 1-(2-furoyl) | [{Ir(H)[(S,S)-(f)-binaphane]}₂] | 100:1 | 50 | RT | CH₂Cl₂ | 96 | [7] |
| 1-Phenyl | Ir / TaniaPhos | 2000:1 | 80 | 60 | MeOH | 97 | [6] |
S/C: Substrate-to-Catalyst ratio. ATH: Asymmetric Transfer Hydrogenation. RT: Room Temperature.
Key Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation
This protocol provides a general methodology for the asymmetric hydrogenation of a 1-substituted-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline.
Materials:
-
Substrate (1-substituted-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline), purified
-
Iridium precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., TaniaPhos, f-binaphane)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (CH₂Cl₂), Methanol (MeOH))
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a clean, dry Schlenk flask under an inert atmosphere, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 1 mol%) and the chiral ligand (e.g., 2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate flask, dissolve the dihydroisoquinoline substrate (100 mol%) in the reaction solvent.
-
Transfer the substrate solution to the autoclave, which has been previously purged with inert gas.
-
Using a cannula, transfer the pre-formed catalyst solution into the autoclave.
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas 3-5 times to remove the inert atmosphere.
-
Pressurize the vessel to the desired pressure (e.g., 50-80 bar).
-
Begin stirring and heat the reaction to the optimized temperature (e.g., 30-60 °C).
-
Monitor the reaction progress by checking hydrogen uptake or by taking aliquots (if the setup allows) for TLC or LC-MS analysis. The reaction time can vary from a few hours to 24 hours.
-
-
Workup and Analysis:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.
-
Troubleshooting Notes:
-
Low Conversion: Ensure all reagents and solvents are anhydrous and degassed. Oxygen can deactivate the catalyst. Consider increasing catalyst loading or H₂ pressure.
-
Low ee: The choice of ligand is critical. If ee is low, a ligand screening is recommended. Also, check the optical purity of the ligand itself. Temperature can also significantly affect ee; try running the reaction at a lower temperature.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The synthesis of isoquinoline alkaloid and its related compounds using alanine derivatives as chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinoline Alkaloids via Asymmetric Reduction -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 14. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 18. Bischler-Napieralski Reaction [organic-chemistry.org]
- 19. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 22. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Validation & Comparative
A Comparative Guide to Isoquinoline Precursors for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The efficient synthesis of isoquinoline derivatives is therefore a critical aspect of drug discovery and development. This guide provides a comparative overview of common precursors and synthetic routes to isoquinolines, with a focus on 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline and its utility in established synthetic methodologies.
Introduction to Isoquinoline Synthesis
Several classical methods are employed for the synthesis of the isoquinoline core, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1] Each method utilizes different precursors and reaction conditions, offering distinct advantages and disadvantages in terms of substrate scope, yield, and functional group tolerance. The choice of a specific precursor and synthetic route is often dictated by the desired substitution pattern on the isoquinoline nucleus and the overall synthetic strategy.
Comparison of Key Isoquinoline Precursors and Synthetic Routes
This section details the most common methods for isoquinoline synthesis, highlighting the types of precursors used and providing examples of reaction yields.
The Bischler-Napieralski Reaction
This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline.[2][3] This intermediate can then be oxidized to the corresponding isoquinoline.
Precursors: β-Arylethylamides. These are typically prepared by the acylation of a β-phenylethylamine.
Key Features:
-
Effective for electron-rich aromatic rings.[2]
-
Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[4][5]
-
Reaction conditions can be harsh, often requiring high temperatures.[6]
This compound as a Precursor: While not a starting material for the Bischler-Napieralski reaction itself, its synthesis often begins with a substituted β-phenylethylamine that undergoes this type of cyclization. For instance, N-[2-(3-benzyloxy-4-methoxyphenyl)ethyl]acetamide could be a precursor to a similarly substituted dihydroisoquinoline.
The Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[7][8]
Precursors: β-Arylethylamines and aldehydes or ketones.
Key Features:
-
Can proceed under mild, even physiological, conditions, especially with electron-rich aromatic rings.[9]
-
A versatile method for the synthesis of a wide variety of tetrahydroisoquinolines.[7]
-
Often used in the synthesis of natural products and their analogs.[10]
This compound in context: A related precursor, 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, can be synthesized via the Pictet-Spengler reaction of the corresponding β-phenylethylamine with formaldehyde.
The Pomeranz-Fritsch Reaction
This reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[11][12]
Precursors: Benzaldehydes and 2,2-dialkoxyethylamines.
Key Features:
-
Provides direct access to the isoquinoline nucleus.[13]
-
Yields can be variable and are sensitive to the substituents on the benzaldehyde.[11]
-
Modifications, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines.[13]
This compound in context: The Pomeranz-Fritsch reaction would be used to create an isoquinoline core that could then be further functionalized and reduced to obtain a substituted dihydroisoquinoline.
Quantitative Comparison of Isoquinoline Synthetic Routes
The following table summarizes typical yields for the different synthetic routes to isoquinolines and their derivatives. It is important to note that yields are highly substrate-dependent and the conditions listed represent examples from the literature.
| Synthetic Route | Precursor(s) | Reagents & Conditions | Product | Yield (%) | Reference |
| Bischler-Napieralski | N-(3,4-dimethoxyphenethyl)acetamide | POCl₃, Toluene, Reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | ~85% | [14] |
| Bischler-Napieralski | N-Phenethylbenzamide | Tf₂O, 2-chloropyridine, CH₂Cl₂ | 1-Phenyl-3,4-dihydroisoquinoline | 95% | [5] |
| Pictet-Spengler | Tryptamine, Benzaldehyde | Trifluoroacetic acid (TFA), CH₂Cl₂, RT | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 91% | [15] |
| Pictet-Spengler | 3,4-Dimethoxyphenethylamine, Acetaldehyde | Acid catalyst | Salsolidine | High | [10] |
| Pomeranz-Fritsch | 3,4-Dimethoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal | Toluene, then HCl | 6,7-Dimethoxyisoquinoline | Moderate | [16] |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Diethoxyethylamine | Concentrated H₂SO₄ | Isoquinoline | Variable | [11][13] |
| Hydrogenation | 7-Benzyloxyisoquinoline | H₂, PtO₂, Methanol, 50 psi | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | 64% | [17] |
Experimental Protocols
General Protocol for Bischler-Napieralski Reaction
-
To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., toluene or acetonitrile) is added the dehydrating agent (e.g., POCl₃, 2-5 equiv).[2]
-
The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and reagent are removed under reduced pressure.
-
The residue is carefully quenched with ice and made basic with an aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 3,4-dihydroisoquinoline.[2]
General Protocol for Pictet-Spengler Reaction
-
The β-arylethylamine (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane, toluene, or water).[18]
-
The aldehyde or ketone (1.0-1.2 equiv) is added to the solution.
-
An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid) is added, and the mixture is stirred at a temperature ranging from room temperature to reflux.[18]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the tetrahydroisoquinoline.[18]
General Protocol for Pomeranz-Fritsch Reaction
-
A mixture of the benzaldehyde (1.0 equiv) and the 2,2-dialkoxyethylamine (1.0 equiv) is heated in the presence of a strong acid (e.g., concentrated sulfuric acid).[13]
-
The reaction is typically run at elevated temperatures for several hours.
-
After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia).
-
The product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
Purification by chromatography or distillation affords the isoquinoline product.[16]
Isoquinoline Derivatives in Cellular Signaling
Isoquinoline alkaloids have been shown to modulate various signaling pathways, making them attractive candidates for drug development.
Dopamine Signaling Pathway
Dopamine-derived isoquinolines can interact with dopamine receptors and transporters, influencing dopaminergic neurotransmission.[19][20] This has implications for neurological disorders such as Parkinson's disease.[21] The condensation of dopamine with aldehydes can lead to the formation of neurotoxic isoquinoline derivatives.[22]
MAPK/ERK and PI3K/Akt Signaling Pathways
Several isoquinoline alkaloids have been found to exert their biological effects, including anti-inflammatory and anti-cancer activities, by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[23][24][25] For example, some isoquinolines can inhibit these pro-survival pathways in cancer cells, leading to apoptosis.[24]
Conclusion
The synthesis of isoquinolines is a well-established field with several reliable methods. The choice of precursor and synthetic route depends heavily on the desired substitution pattern and the overall complexity of the target molecule. This compound and its precursors are valuable intermediates in the synthesis of a variety of biologically active compounds. Understanding the nuances of each synthetic method, as well as the biological pathways modulated by the resulting isoquinoline derivatives, is crucial for the successful design and development of new therapeutics.
References
- 1. Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer Nature Experiments [experiments.springernature.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dopamine-derived endogenous 1(R),2(N)-dimethyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Isoquinoline alkaloids from Coptis japonica stimulate the myoblast differentiation via p38 MAP-kinase and Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Bischler-Napieralski vs. Pictet-Spengler for dihydroisoquinoline synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline alkaloids and related pharmacologically active compounds, the construction of the dihydroisoquinoline core is a critical step. Two of the most venerable and widely employed methods for achieving this are the Bischler-Napieralski and Pictet-Spengler reactions. This guide presents an objective comparison of these two powerful synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Distinctions
The fundamental difference between the Bischler-Napieralski and Pictet-Spengler reactions lies in their starting materials and the nature of the electrophilic intermediate that undergoes cyclization. The Bischler-Napieralski reaction commences with a β-arylethylamide and proceeds through a highly electrophilic nitrilium ion or a related species.[1] In contrast, the Pictet-Spengler reaction utilizes a β-arylethylamine and an aldehyde or ketone, forming an iminium ion as the key intermediate for cyclization.[1] This distinction in starting materials and intermediates dictates the reaction conditions and the initial product formed.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Materials | β-arylethylamide[1] | β-arylethylamine and an aldehyde or ketone[1] |
| Key Reagents | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[1][2] | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂)[1] |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[1][2] | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)[1] |
| Subsequent Steps | Often requires a subsequent reduction (e.g., with NaBH₄) to yield the tetrahydroisoquinoline[1][3] | Often the final desired product |
| Reaction Conditions | Generally requires harsher, refluxing acidic conditions[1][2] | Can range from mild (near physiological pH for activated aryls) to harsher acidic conditions |
Reaction Mechanisms and Logical Flow
The divergent pathways of these two reactions are best illustrated by their underlying mechanisms.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2] The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent.[2][4] Two mechanisms are commonly proposed, differing in the timing of the elimination of the carbonyl oxygen.[2] One pathway involves the formation of a nitrilium ion intermediate, which is a powerful electrophile that drives the cyclization.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Comparative Reactivity Analysis: 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline and Related Imines
This guide provides a detailed comparison of the chemical reactivity of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline with other structurally similar imines. The analysis focuses on the electrophilicity of the imine carbon, a critical factor in nucleophilic addition reactions central to the synthesis of numerous alkaloids and pharmaceutical compounds. Experimental data is presented to offer a quantitative basis for comparison, intended for researchers, scientists, and professionals in drug development.
Introduction to Imine Reactivity
Imines, characterized by a carbon-nitrogen double bond (C=N), are nitrogen analogs of ketones and aldehydes. Their reactivity is primarily governed by the electrophilicity of the imine carbon atom. Generally, imines are less electrophilic than their carbonyl counterparts because nitrogen is less electronegative than oxygen.[1][2] However, their reactivity can be significantly modulated by various structural and environmental factors. The 3,4-dihydroisoquinoline scaffold is a prevalent structural motif in natural products, and understanding the reactivity of its embedded imine functionality is crucial for synthetic strategy.
The reactivity of the imine in this compound is influenced by the electron-donating effects of the alkoxy and benzyloxy substituents on the aromatic ring. These groups increase the electron density of the aromatic system, which is a key factor in their synthesis via intramolecular electrophilic aromatic substitution, such as the Bischler-Napieralski reaction.[3][4][5] This reaction is a cornerstone for producing 3,4-dihydroisoquinolines and is most effective with electron-rich aromatic rings.[5]
Factors Influencing Imine Electrophilicity
The susceptibility of an imine to nucleophilic attack is not static; it is a function of its electronic and steric environment, as well as its specific form (e.g., as a neutral imine or a cationic iminium species). The key factors are outlined in the diagram below.
Caption: Factors influencing the electrophilicity of the imine carbon.
Comparative Reactivity Data
The most significant increase in reactivity is observed upon conversion of the imine to an N-acyliminium ion. These ions are highly electrophilic intermediates that readily react with a wide range of nucleophiles.[6][7] Experimental studies comparing the intrinsic gas-phase reactivity of cyclic imines towards nucleophiles like allyltrimethylsilane (ATMS) provide a clear hierarchy of electrophilicity.
The table below summarizes the relative reactivity of different cyclic iminium ions. The formation of a β-silyl cation is indicative of a successful nucleophilic addition, and its abundance reflects the electrophilicity of the iminium species.
| Compound/Ion Class | Representative Structure | N-Substitution | Key Structural Feature | Reactivity towards ATMS (Nucleophile) |
| N-Alkyl Iminium Ions | 6-membered ring (e.g., protonated 3,4-dihydroisoquinoline) | Alkyl (or H) | Lacks N-acyl activation | Inert, no β-silyl cation formed[8] |
| N-Acyliminium Ions (Exocyclic N-COCH₃) | 6-membered ring | Acetyl (exocyclic) | N-COCH₃ group | Low reactivity, limited β-silyl cation formation[8] |
| N-Acyliminium Ions (Exocyclic N-CO₂CH₃) | 6-membered ring | Methoxycarbonyl (exocyclic) | N-CO₂CH₃ group | Reactive , major β-silyl cation product formed[8] |
| N-Acyliminium Ions (Endocyclic N-C=O) | 5-membered ring | Acyl (endocyclic) | s-trans locked N-carbonyl | Most Reactive of the series[8] |
This data is based on gas-phase experiments which correlate well with solution-phase reactivity.[8]
Analysis:
-
N-Substitution is Key: Simple N-alkylated or protonated dihydroisoquinolines (N-Alkyl Iminium Ions) are relatively unreactive towards weak nucleophiles.[8]
-
Activation by N-Acylation: The conversion to an N-acyliminium ion dramatically increases electrophilicity. This is a common strategy in synthesis to enable the addition of carbon and heteroatom nucleophiles.[9]
-
Nature of the Acyl Group Matters: The type of acyl group has a substantial impact. N-methoxycarbonyl (N-CO₂CH₃) groups are more activating than N-acetyl (N-COCH₃) groups.[8]
-
Ring Size and Conformation: For N-acyliminium ions, five-membered rings are generally more reactive than their six-membered ring counterparts.[8]
For this compound, its reactivity as a simple imine (after protonation) is moderate. It will readily undergo reduction with strong hydride reagents (e.g., NaBH₄) but requires activation to an N-acyliminium intermediate for reactions with weaker carbon nucleophiles.
Experimental Protocols
Two key experimental procedures are provided: the synthesis of the dihydroisoquinoline itself via the Bischler-Napieralski reaction and a subsequent nucleophilic addition reaction.
Protocol 1: Synthesis of 3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction
This procedure describes the intramolecular cyclization of a β-phenethylamide to form the dihydroisoquinoline core. The presence of electron-donating groups on the aromatic ring is crucial for high yields.
Materials:
-
N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]acetamide (β-phenethylamide precursor)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-phenethylamide precursor in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[3]
-
Cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Basify the aqueous solution to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography or crystallization.
Protocol 2: Catalytic Asymmetric Allylation of a 3,4-Dihydroisoquinoline
This protocol details the addition of a carbon nucleophile to a similar dihydroisoquinoline, 6,7-dimethoxy-3,4-dihydroisoquinoline, which serves as a model for the reactivity of the target compound.
Materials:
-
6,7-Dimethoxy-3,4-dihydroisoquinoline
-
Allyltrimethoxysilane
-
Copper(II) fluoride (CuF₂)
-
DTBM-SEGPHOS (chiral ligand)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), combine CuF₂ (6 mol %) and DTBM-SEGPHOS (9 mol %).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add the 6,7-dimethoxy-3,4-dihydroisoquinoline (1 equivalent) to the catalyst mixture.
-
Add allyltrimethoxysilane (~2 equivalents) and stir the reaction at room temperature.
-
Monitor the reaction progress using TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting 1-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be purified by silica gel chromatography. This reaction typically yields the product in high chemical yield (e.g., 97%) and good enantioselectivity (e.g., 82% ee).[10]
Conclusion
The reactivity of this compound is moderate in its neutral or protonated form, characteristic of a cyclic N-alkyl iminium ion. Its electron-rich aromatic ring facilitates its synthesis but may slightly decrease the inherent electrophilicity of the imine carbon compared to analogs with electron-withdrawing groups. For synthetic applications requiring the addition of weak nucleophiles, a crucial strategy is the conversion of the dihydroisoquinoline to a highly reactive N-acyliminium ion intermediate. The choice of the N-acyl group provides a further layer of control over the reactivity. This comparative understanding allows researchers to select appropriate substrates and reaction conditions to achieve their desired synthetic outcomes efficiently.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking of Reducing Agents for 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For researchers, scientists, and drug development professionals, the efficient and high-yielding reduction of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline to its corresponding tetrahydroisoquinoline is a critical step in the synthesis of various biologically active compounds. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data, to aid in the selection of the most suitable methodology.
The reduction of the imine functionality in this compound is a key transformation for accessing the saturated heterocyclic core. The choice of reducing agent can significantly impact the reaction's efficiency, yield, and compatibility with other functional groups. This comparison focuses on three widely used reducing agents: Sodium Borohydride (NaBH₄), Catalytic Hydrogenation, and Lithium Aluminum Hydride (LiAlH₄).
Data Presentation
| Reducing Agent | Reaction Conditions | Solvent | Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Room temperature, 2 hours | Methanol | ~80 (crude) | A mild and selective reagent, well-suited for the reduction of imines in the presence of other sensitive functional groups. The reaction is typically straightforward to perform and work up. |
| Catalytic Hydrogenation | Not specified | Not specified | High | A powerful reduction method that can also cleave the benzyl protecting group if not carefully controlled. The choice of catalyst (e.g., Pd/C, PtO₂) and reaction conditions (pressure, temperature) is crucial for selectivity. |
| Lithium Aluminum Hydride (LiAlH₄) | Not specified | Aprotic solvents (e.g., THF, Et₂O) | High (expected) | A very strong and non-selective reducing agent. While effective for imine reduction, it can also reduce other functional groups like esters and amides. Requires anhydrous conditions and careful handling. |
Experimental Protocols
Sodium Borohydride Reduction
A common and effective method for the reduction of this compound is the use of sodium borohydride in an alcoholic solvent.[1]
Procedure:
-
Dissolve this compound in methanol at room temperature.
-
Add sodium borohydride (NaBH₄) portion-wise to the solution with stirring.
-
Continue stirring at room temperature for approximately 2 hours.
-
Upon completion, the reaction is quenched, and the product, 7-Benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline, is isolated. A crude yield of approximately 80% can be expected.[1]
Catalytic Hydrogenation
Catalytic hydrogenation is a powerful technique for the reduction of the imine bond. However, care must be taken to avoid the hydrogenolysis of the benzyloxy protecting group. The choice of catalyst and reaction parameters is critical for achieving the desired selectivity.
General Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
-
The reaction mixture is then subjected to a hydrogen atmosphere at a specific pressure and temperature until the reaction is complete.
-
The catalyst is removed by filtration, and the product is isolated from the filtrate.
Note: Specific conditions for the selective reduction of the imine without debenzylation need to be carefully optimized.
Lithium Aluminum Hydride Reduction
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including imines. Due to its high reactivity, it must be used with caution under anhydrous conditions.
General Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O).
-
Cool the solution in an ice bath.
-
Carefully add a solution of lithium aluminum hydride (LiAlH₄) in the same solvent dropwise.
-
After the addition is complete, the reaction is typically stirred at room temperature until completion.
-
The reaction is then carefully quenched, and the product is isolated.
Logical Relationships and Experimental Workflows
Caption: General workflow for the reduction of this compound.
Caption: Decision pathway for selecting a suitable reducing agent.
References
A comparative study of the biological effects of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline analogs
A Comparative Guide to the Biological Effects of 1,4-Disubstituted-3,4-dihydroisoquinoline Analogs as Tubulin Polymerization Inhibitors
This guide provides a comparative analysis of a series of 1,4-disubstituted-3,4-dihydroisoquinoline analogs, focusing on their efficacy as tubulin polymerization inhibitors and their cytotoxic effects on cancer cells. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a concise summary of structure-activity relationships supported by experimental data.
Comparative Biological Activity
A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their cytotoxic activities against the human CEM leukemia cell line.[1][2] The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. The compounds were designed as analogs of Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor.[1]
Most of the synthesized compounds exhibited moderate cytotoxic activities.[1][2] Notably, compounds 21 and 32 demonstrated significant potency, with IC50 values of 4.10 µM and 0.64 µM, respectively.[1][2] The high activity of compound 32 led to its further investigation as a tubulin polymerization inhibitor.[1]
Table 1: Cytotoxic Activity of 1,4-Disubstituted-3,4-dihydroisoquinoline Analogs against CEM Leukemia Cell Line
| Compound Number | R Group | Ar Group | IC50 (µM) |
| 20 | 4-pyridyl | 3,4,5-trimethoxyphenyl | >40 |
| 21 | 4-pyridyl | 3-hydroxy-4-methoxyphenyl | 4.10 |
| 22 | 4-pyridyl | 4-methoxyphenyl | >40 |
| 23 | 4-pyridyl | 3,4-dimethoxyphenyl | >40 |
| 24 | 4-pyridyl | 4-hydroxyphenyl | >40 |
| 25 | 4-pyridyl | 2,4-dihydroxy-5-pyrimidyl | >40 |
| 26 | 4-pyridyl | 3-pyridyl | >40 |
| 27 | 4-pyridyl | 4-pyridyl | >40 |
| 28 | 3-pyridyl | 3,4,5-trimethoxyphenyl | >40 |
| 29 | 3-pyridyl | 3-hydroxy-4-methoxyphenyl | >40 |
| 30 | 2-pyridyl | 3,4,5-trimethoxyphenyl | >40 |
| 31 | 2-pyridyl | 3-hydroxy-4-methoxyphenyl | >40 |
| 32 | 4-pyridyl | 3-bromo-4,5-dimethoxyphenyl | 0.64 |
Experimental Protocols
The biological evaluation of the 3,4-dihydroisoquinoline analogs involved a multi-step process, including chemical synthesis followed by in vitro biological assays.
Chemical Synthesis Workflow
The synthesis of the target 1,4-disubstituted-3,4-dihydroisoquinoline derivatives was achieved through a multi-step process.[1] The general synthetic route involved the condensation of an appropriate amine with an aromatic aldehyde, followed by reduction to a secondary amine.[1] This intermediate was then acylated with a substituted benzoic acid to form an amide, which subsequently underwent Bischler-Napieralski cyclization to yield the final 3,4-dihydroisoquinoline compounds.[1]
Caption: General synthesis workflow for 1,4-disubstituted-3,4-dihydroisoquinoline analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on the CEM human leukemia cell line were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: CEM cells were seeded into 96-well plates at a density of 5 x 10^4 cells/mL.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves by determining the compound concentration that resulted in a 50% reduction in cell viability compared to the untreated control.
Tubulin Polymerization Inhibitory Assay
To confirm the mechanism of action for the most potent compounds, an in vitro tubulin polymerization assay was performed. This assay measures the effect of the compounds on the assembly of tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Purified tubulin protein is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a buffer is prepared.
-
Compound Addition: The test compound (e.g., compound 32 ) or a control (e.g., colchicine as a known inhibitor, or a vehicle control) is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.
-
Data Analysis: The extent of inhibition is determined by comparing the rate and extent of tubulin polymerization in the presence of the test compound to that of the controls.
Mechanism of Action: Tubulin Polymerization Inhibition
The lead compounds from this series of 3,4-dihydroisoquinoline analogs exert their cytotoxic effects by inhibiting tubulin polymerization.[1][3] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] By binding to tubulin, these inhibitors prevent the formation of microtubules, leading to a cascade of downstream effects.
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, which is necessary for proper chromosome segregation during cell division.[1] This leads to an arrest of the cell cycle, typically at the G2/M phase. Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway, ultimately leading to programmed cell death. Molecular docking studies suggest that these compounds likely bind to the colchicine-binding site on tubulin.[1]
Caption: Signaling pathway of tubulin polymerization inhibition by 3,4-dihydroisoquinoline analogs.
References
- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline (CAS No. 15357-92-3).
While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on safety data for structurally similar isoquinoline derivatives and general best practices for hazardous chemical waste management in a laboratory setting.[1] It is imperative to treat this compound as hazardous waste.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling, it is crucial to recognize the potential hazards. Based on analogous compounds, this compound is likely to be a solid that can cause skin and eye irritation.[2] Therefore, stringent adherence to safety protocols is required.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[3]
Segregation and Storage of Chemical Waste
Proper segregation and storage are the first steps in the disposal process. This prevents accidental chemical reactions and ensures compliance with waste management regulations.
-
Waste Classification: This compound must be classified as a solid hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Container Selection: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must have a tightly sealing lid and be in good condition.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste is added.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must not be done via standard drains or trash.[5][6] All hazardous wastes must be managed through your institution's Environmental Health & Safety (EHS) program or a licensed chemical waste contractor.
Step 1: Waste Collection
-
Carefully transfer the solid waste into the designated hazardous waste container using a spatula or other appropriate tool.
-
Avoid creating dust. If the material is a fine powder, handle it with extreme care inside a fume hood.
-
For cleaning contaminated labware (e.g., beakers, flasks), rinse with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This rinseate is also considered hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container.
Step 2: Container Management
-
Keep the waste container securely closed at all times, except when adding waste.[2][5] This is a critical safety and regulatory requirement to prevent spills and the release of vapors.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
Step 3: Arranging for Pickup and Disposal
-
Once the waste container is full or you have no further need to accumulate this waste stream, arrange for its disposal through your institution's EHS office.
-
Follow your organization's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS department directly.
Step 4: Decontamination of Empty Containers
-
The original container of this compound is also considered hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent.[5]
-
The rinseate from this process must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste.[5]
Quantitative Data Summary for Disposal
The following table summarizes key quantitative parameters and regulatory limits relevant to the disposal of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline / Limit | Reference |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be accumulated. | [3] |
| Acutely Toxic (P-listed) Waste Limit in SAA | For acutely toxic wastes, the limit is 1 quart for liquids or 1 kilogram for solids. | [3] |
| pH Range for Aqueous Waste Sewer Disposal | Generally between 5.5 and 10.5 (Note: This does not apply to this compound). | [6] |
| Container Headspace | Leave at least 10% of the container volume as headspace. | General laboratory safety guidelines. |
| Empty Container Rinsing | Triple rinse with a solvent capable of removing the residue. Each rinse should be ~5% of the container's volume. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical. Based on the potential hazards associated with similar compounds, the following PPE is recommended to minimize exposure and ensure personal safety.
Data Presentation: Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent direct skin contact. Gloves should be inspected for integrity before each use and disposed of properly after handling.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination.[1][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Recommended when there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[1][4] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills.[5] |
Experimental Protocols: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for minimizing risks during the handling of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline.
-
Preparation and Engineering Controls :
-
All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are easily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before commencing work to reduce movement and the potential for spills.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Transferring :
-
If handling the compound in solid form, weigh it within a fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools, such as spatulas or weighing paper, to handle the powder and avoid direct contact.
-
Keep the container tightly closed when not in use.[4]
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the solid slowly and in a controlled manner to prevent splashing.
-
If using a volatile solvent, ensure the process is carried out within a fume hood.
-
-
Post-Handling Decontamination :
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Properly dispose of all contaminated materials, including gloves and weighing paper, in designated chemical waste containers.
-
-
Doffing PPE :
-
Remove PPE in the correct sequence to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Mandatory Visualization: Operational and Disposal Workflows
The following diagrams illustrate the logical workflows for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[6]
-
Waste Identification and Segregation :
-
All waste materials contaminated with this compound, including excess reagents, contaminated PPE, and cleaning materials, must be collected in a dedicated and clearly labeled hazardous waste container.[6]
-
-
Container Management :
-
Use a container that is compatible with the chemical and its solvent if in solution.
-
Keep the waste container tightly closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed and approved chemical waste disposal facility.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
